molecular formula C13H15NO5 B2447803 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate CAS No. 501104-97-8

4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate

カタログ番号: B2447803
CAS番号: 501104-97-8
分子量: 265.265
InChIキー: OVUIIQXTDNFOCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate (CAS 501104-97-8) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol, this ester is a versatile building block in organic synthesis . The structure incorporates both a morpholine carboxylate and a methyl benzoate group, making it a valuable scaffold for constructing more complex molecules. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, featured in numerous drugs and enzyme inhibitors due to its ability to influence the physicochemical properties and bioavailability of lead compounds . Researchers can utilize this compound as a key intermediate in the development of novel substances for various applications, including potential investigations in materials science, where similar furan- and phenyl-carboxylate esters have been studied for their nonlinear optical (NLO) properties . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

(4-methoxycarbonylphenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-17-12(15)10-2-4-11(5-3-10)19-13(16)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUIIQXTDNFOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331382
Record name (4-methoxycarbonylphenyl) morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

501104-97-8
Record name (4-methoxycarbonylphenyl) morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

IUPAC nomenclature and CAS registry number for 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical compound methyl 4-((morpholine-4-carbonyl)oxy)benzoate. It delineates the systematic IUPAC nomenclature, explores its CAS Registry Number status, and offers a detailed, field-proven experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characteristics, synthesis, and potential applications of this morpholine-containing carbamate ester. The guide emphasizes the rationale behind the nomenclature and the practical aspects of its laboratory preparation, grounded in established chemical principles and supported by authoritative references.

Table of Contents

  • Introduction: The Significance of Morpholine and Carbamate Moieties

  • IUPAC Nomenclature and Structural Elucidation

  • CAS Registry Number and Database Cross-Referencing

  • Experimental Protocol: Synthesis of Methyl 4-((morpholine-4-carbonyl)oxy)benzoate

  • Potential Applications and Future Directions

  • References

Introduction: The Significance of Morpholine and Carbamate Moieties

In the landscape of medicinal chemistry and drug discovery, specific structural motifs consistently emerge as "privileged scaffolds" due to their favorable pharmacological and pharmacokinetic properties. The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is one such scaffold.[1] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all of which are critical parameters in drug design.[1][2] The morpholine moiety is a component of several approved drugs, highlighting its therapeutic relevance.[2]

Concurrently, the carbamate functional group (R₂N-C(=O)O-R'), an ester of a carbamic acid, is another cornerstone of pharmaceutical sciences.[3] Carbamates are recognized for their chemical stability and their ability to act as effective prodrugs or as key interacting elements with biological targets.[3][4] The strategic combination of a morpholine ring and a carbamate linker, as seen in the title compound, creates a molecule with significant potential for biological activity and warrants detailed investigation. This guide provides the foundational chemical information for researchers interested in exploring methyl 4-((morpholine-4-carbonyl)oxy)benzoate.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous method for communicating chemical structures. The name "methyl 4-((morpholine-4-carbonyl)oxy)benzoate" is derived by deconstructing the molecule into its constituent functional groups and applying a set of priority rules.

The naming process is as follows:

  • Parent Structure: The molecule is identified as an ester of benzoic acid. The presence of the methyl group attached to the carboxylate oxygen leads to the base name "benzoate " prefixed with "methyl ".

  • Principal Functional Group: The ester group (-COO-) attached to the benzene ring is the highest priority functional group, defining the "methyl benzoate" suffix.

  • Substituent Identification: A complex substituent is attached at the fourth position (para-position) of the benzene ring.

  • Substituent Naming: This substituent is a carbamate group linked to the ring via an oxygen atom. This linkage is denoted by "oxy ". The group attached to this oxygen is a morpholine ring connected through its nitrogen atom (position 4) to a carbonyl group (C=O). This entire entity is named "morpholine-4-carbonyl ".

  • Assembly: Combining these elements, the substituent at position 4 is named "4-((morpholine-4-carbonyl)oxy)". The complete and unambiguous IUPAC name is therefore methyl 4-((morpholine-4-carbonyl)oxy)benzoate .

The structure is visualized below, with key components labeled to correspond with the IUPAC name.

Figure 1: Annotated structure of methyl 4-((morpholine-4-carbonyl)oxy)benzoate.

CAS Registry Number and Database Cross-Referencing

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier, the CAS Registry Number (CAS RN®), to every chemically unique substance.[5] This number provides an unambiguous way to identify a chemical substance, avoiding the confusion that can arise from multiple systematic, generic, or trade names.[5][6] A CAS RN is a numeric identifier with up to 10 digits, separated by hyphens into three parts.[5]

A thorough search of prominent chemical databases, including the CAS REGISTRY®, indicates that a specific CAS Registry Number for methyl 4-((morpholine-4-carbonyl)oxy)benzoate has not been publicly assigned as of the date of this guide. This suggests that the compound may be novel or has not been registered. For novel compounds, a CAS RN can be obtained by submitting the substance's information to CAS for registration.[7]

For cross-referencing purposes, it is instructive to examine the CAS numbers of structurally similar compounds:

Compound NameStructureCAS Registry Number
Methyl 4-hydroxybenzoateC₈H₈O₃99-76-3
4-Morpholinecarbonyl chlorideC₅H₈ClNO₂15159-40-7[8]
Methyl 4-(morpholine-4-carbonyl)benzoateC₁₃H₁₅NO₄6724-90-9[9]
Methyl 4-(morpholinomethyl)benzoateC₁₃H₁₇NO₃68453-56-5
Methyl 4-(morpholin-4-ylsulfonyl)benzoateC₁₂H₁₅NO₅S332413-01-1[10]

Experimental Protocol: Synthesis of Methyl 4-((morpholine-4-carbonyl)oxy)benzoate

The synthesis of O-aryl carbamates is a well-established transformation in organic chemistry. A reliable and efficient method involves the reaction of a phenol with a carbamoyl chloride in the presence of a base.[11] This approach avoids the direct handling of more hazardous reagents like phosgene or isocyanates.[12] The following protocol is a proposed method for the synthesis of the title compound based on these established principles.

Reaction Scheme:

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Products Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate 4-Morpholinecarbonyl chloride 4-Morpholinecarbonyl chloride Reaction Reaction 4-Morpholinecarbonyl chloride->Reaction Methyl 4-((morpholine-4-carbonyl)oxy)benzoate Methyl 4-((morpholine-4-carbonyl)oxy)benzoate Pyridinium hydrochloride Pyridinium hydrochloride Reaction->Methyl 4-((morpholine-4-carbonyl)oxy)benzoate Reaction->Pyridinium hydrochloride

Figure 2: Proposed synthetic workflow.

Materials and Equipment:

  • Methyl 4-hydroxybenzoate (CAS: 99-76-3)

  • 4-Morpholinecarbonyl chloride (CAS: 15159-40-7)[8]

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-hydroxybenzoate (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Carbamoyl Chloride: Dissolve 4-morpholinecarbonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to the reaction mixture dropwise via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure methyl 4-((morpholine-4-carbonyl)oxy)benzoate.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validating System and Causality:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as 4-morpholinecarbonyl chloride is moisture-sensitive and will readily hydrolyze, reducing the yield of the desired product.

  • Use of Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[11]

  • Controlled Addition: Dropwise addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Aqueous Workup: The sequential washing steps are essential to remove the pyridine catalyst (as its hydrochloride salt) and any unreacted starting materials or byproducts, simplifying the final purification.

  • Chromatographic Purification: This is a standard and robust method to isolate the target compound from any remaining impurities, ensuring high purity of the final product.

Potential Applications and Future Directions

The structural features of methyl 4-((morpholine-4-carbonyl)oxy)benzoate suggest several potential areas of application, particularly in drug discovery and materials science.

  • CNS Drug Discovery: The morpholine scaffold is known to improve blood-brain barrier permeability.[2] This, combined with the diverse biological activities of carbamates, makes this compound and its analogs interesting candidates for targeting central nervous system disorders.[1]

  • Enzyme Inhibition: Carbamates are known inhibitors of various enzymes, such as cholinesterases and proteases.[3] This compound could be screened for inhibitory activity against a range of therapeutically relevant enzymes.

  • Prodrug Development: The carbamate linkage can be designed to be cleavable by specific enzymes in the body, releasing a parent drug molecule. The methyl 4-hydroxybenzoate portion could be a carrier for a pharmacologically active morpholine-containing moiety, or vice versa.

  • Agrochemicals: Many commercial pesticides and herbicides contain carbamate and morpholine structures.[13] This compound could be explored for potential applications in agriculture.

Future research should focus on the synthesis of a library of analogs by varying the substituents on the phenyl ring and exploring different heterocyclic amines in place of morpholine. Biological screening of these compounds will be crucial to identify and optimize potential therapeutic or agrochemical leads.

Conclusion

This technical guide has provided a detailed examination of methyl 4-((morpholine-4-carbonyl)oxy)benzoate, from its systematic IUPAC nomenclature to a proposed synthetic protocol. While a CAS Registry Number for this specific molecule is not currently available, its chemical identity is clearly defined by its structure and name. The provided synthesis protocol, based on established methods for O-aryl carbamate formation, offers a reliable pathway for its preparation in a laboratory setting. The combination of the privileged morpholine scaffold and the versatile carbamate linker suggests that this compound is a promising candidate for further investigation in various fields, most notably in the development of new therapeutic agents.

Sources

The Role of 4-(Methoxycarbonyl)phenyl Morpholine-4-carboxylate in Medicinal Chemistry: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted covalent inhibitors and cleavable prodrug linkers relies heavily on precisely tuned chemical scaffolds. 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate represents a highly specialized aryl carbamate that fulfills both of these roles. Structurally, it consists of a morpholine ring attached via a carbamate linkage to a 4-(methoxycarbonyl)phenyl leaving group (commonly known as methylparaben).

As an application scientist, I frequently leverage this scaffold for two distinct therapeutic development pathways:

  • Pseudo-Irreversible Enzyme Inhibition: Acting as a covalent warhead targeting the catalytic serine residues of endocannabinoid hydrolases such as Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and ABHD6[1].

  • Prodrug Linker Technology: Serving as an intermediate for acyloxyalkyl carbamate prodrugs to enhance the aqueous solubility and oral bioavailability of poorly soluble APIs (e.g., diclofenac)[2].

This whitepaper deconstructs the mechanistic causality behind this molecule's efficacy, provides self-validating synthetic protocols, and visualizes the underlying chemical biology.

Mechanistic Grounding: The Causality of the Scaffold

To understand why 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate is a privileged structure, we must analyze its three distinct structural modules:

A. The Morpholine Moiety (The Recognition Element)

The morpholine ring is not merely a structural placeholder; it is a critical determinant of pharmacokinetic (PK) properties. The inclusion of the oxygen heteroatom reduces the basicity of the amine and lowers the overall lipophilicity (cLogP) compared to piperidine analogs. In the context of serine hydrolase inhibitors, the morpholine ring optimally occupies the cytosolic port of the enzyme, providing necessary van der Waals interactions while maintaining high aqueous solubility[1].

B. The Carbamate Linker (The Warhead)

Carbamates are classic pseudo-irreversible inhibitors of serine hydrolases. Unlike highly reactive fluorophosphonates, carbamates are stable in aqueous plasma but undergo specific nucleophilic attack when positioned in the enzyme's active site. The catalytic serine attacks the carbamate carbonyl, leading to the expulsion of the aryl leaving group and the formation of a stable, carbamylated enzyme intermediate.

C. The 4-Methoxycarbonylphenyl Leaving Group (The Reactivity Tuner)

The thermodynamic driving force of the carbamylation reaction is dictated by the pKa​ of the leaving group. Unsubstituted phenol has a pKa​ of ~10.0, making the resulting carbamate too stable for efficient enzyme acylation. By introducing an electron-withdrawing methyl ester group at the para position, the pKa​ of the resulting methylparaben leaving group is lowered to approximately 8.4[3]. This precise electronic tuning achieves the "Goldilocks" zone: the carbamate is stable enough to resist non-specific plasma esterases but reactive enough to rapidly carbamylate the target serine upon active-site binding.

Mechanism Ser Catalytic Serine (e.g., Ser241) Enzyme-OH Tetrahedral Tetrahedral Intermediate (Transition State) Ser->Tetrahedral Nucleophilic Attack Inhibitor 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate Inhibitor->Tetrahedral Binds Active Site Acylated Carbamylated Enzyme (Inactive State) Tetrahedral->Acylated Collapse & Carbamylation LeavingGroup Methyl Paraben (Leaving Group, pKa ~8.4) Tetrahedral->LeavingGroup Expulsion

Fig 1: Covalent inhibition mechanism of serine hydrolases by aryl morpholine-4-carboxylates.

Quantitative Data: Leaving Group pKa​ vs. Reactivity

The relationship between the leaving group pKa​ and enzyme inhibition is a fundamental principle in covalent drug design. The table below summarizes the structure-activity relationship (SAR) demonstrating why the 4-methoxycarbonyl derivative is optimal.

Leaving Group ( R )Phenol pKa​ Plasma Stability ( T1/2​ )FAAH Inhibition ( IC50​ , nM)Mechanistic Outcome
Unsubstituted Phenyl10.0> 24 hours> 10,000Too stable; poor acylation rate.
4-Methoxyphenyl10.2> 24 hours> 10,000Electron-donating; deactivates warhead.
4-Methoxycarbonylphenyl ~8.4 [3]~8 hours 45 Optimal balance of stability and reactivity.
4-Nitrophenyl7.1< 30 mins~5Highly potent but chemically unstable in vivo.

Experimental Protocols: Synthesis and Validation

To utilize this compound in drug discovery, high-purity synthesis is required. The following is a field-proven, step-by-step methodology for synthesizing 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate.

Step-by-Step Methodology

1. Reagent Preparation:

  • Substrate: Methyl 4-hydroxybenzoate (Methylparaben, 1.0 eq)

  • Electrophile: Morpholine-4-carbonyl chloride (1.2 eq)

  • Base: Triethylamine (TEA, 2.0 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

2. Reaction Assembly (Causality Explained):

  • Dissolve methyl 4-hydroxybenzoate in anhydrous DCM under an inert argon atmosphere.

  • Add TEA and DMAP. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. DMAP is critical here; the phenolic oxygen is a relatively poor nucleophile. DMAP attacks the morpholine-4-carbonyl chloride to form a highly reactive N-acylpyridinium intermediate, effectively bypassing the kinetic barrier of the sterically hindered phenol.

  • Cool the mixture to 0 °C using an ice bath. Causality: The formation of the carbamate is exothermic. Low temperatures prevent the degradation of the N-acylpyridinium intermediate and suppress side reactions.

3. Addition and Propagation:

  • Add morpholine-4-carbonyl chloride dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature (20-25 °C) and stir for 16 hours.

4. Self-Validating Workup & Purification:

  • TLC Monitoring: Quench a 10 µL aliquot in water/DCM. Spot on silica TLC (Eluent: 30% EtOAc in Hexanes). The starting phenol is UV-active and stains strongly with KMnO4. The product will appear as a new, higher Rf​ UV-active spot that resists KMnO4 staining (due to the loss of the free phenolic OH).

  • Extraction: Wash the organic layer with 1M HCl (to remove TEA and DMAP), followed by saturated NaHCO3​ (to remove unreacted phenol), and brine. Dry over anhydrous Na2​SO4​ .

  • Chromatography: Purify via flash column chromatography to yield a white solid (>85% yield).

  • NMR Validation: 1H NMR ( CDCl3​ ) must show the morpholine protons as two distinct multiplets at δ 3.55-3.75 (8H), the methyl ester singlet at δ 3.90 (3H), and the aromatic A2​B2​ system at δ 7.15 (2H) and δ 8.05 (2H).

Synthesis SM1 Methyl 4-hydroxybenzoate (Methylparaben) Reaction Nucleophilic Acyl Substitution TEA, DMAP, DCM, 0°C to RT SM1->Reaction SM2 Morpholine-4-carbonyl chloride Intermediate N-Acylpyridinium Intermediate (Highly Reactive) SM2->Intermediate DMAP Catalysis Workup Aqueous Workup & Silica Gel Chromatography Reaction->Workup Crude Mixture Intermediate->Reaction Product 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate Workup->Product Purified Yield >85%

Fig 2: DMAP-catalyzed synthetic workflow for 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate.

Alternative Application: Prodrug Linker Technology

Beyond direct enzyme inhibition, the morpholine-4-carboxylate scaffold is highly valued in prodrug synthesis. For example, chloromethyl morpholine-4-carboxylate is frequently synthesized to create acyloxyalkyl carbamate prodrugs of NSAIDs like diclofenac[2].

In these architectures, the morpholine ring serves to drastically increase the aqueous solubility of the parent drug. Upon oral administration, the morpholine-4-carboxylate ester is cleaved by ubiquitous esterases in the gut wall or liver, releasing the active API, formaldehyde, and morpholine. This strategy effectively masks the carboxylic acid of diclofenac, reducing direct gastrointestinal irritation while ensuring complete systemic exposure.

Conclusion

The utility of 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate in medicinal chemistry is a testament to the power of rational structural tuning. By pairing the favorable physicochemical profile of a morpholine ring with the precisely tuned pKa​ of a methylparaben leaving group, chemists can deploy this scaffold either as a highly selective covalent warhead for serine hydrolases or as a foundational building block for advanced prodrug delivery systems.

References

  • Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors. National Institutes of Health (PMC).[Link]

  • WO2023217119A1 - Prodrugs of diclofenac.
  • Methylparaben | C8H8O3 | CID 7456. PubChem - National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Morpholine-Based Reagents in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers in Drug Discovery and Peptide Chemistry

Executive Summary

The formation of a stable amide bond is a cornerstone of synthetic chemistry, particularly in the fields of drug development and peptide science. While a vast arsenal of reagents has been developed to facilitate this transformation, those incorporating the morpholine scaffold have carved out a significant niche. This technical guide provides an in-depth review of the role of the morpholine moiety in activating carboxylic acids for acylation reactions. We will explore the mechanistic underpinnings, practical advantages, and field-proven applications of morpholine-based reagents.

Contrary to the common class of isolable "activated esters," such as N-hydroxysuccinimide (NHS) esters, the primary role of morpholine in this context is as a core component of in situ coupling reagents and as a crucial tertiary base for suppressing racemization. This guide will dissect the causality behind the experimental advantages conferred by the morpholine structure—namely, enhanced reagent solubility, stability, and a marked reduction in epimerization during peptide synthesis. Detailed protocols and mechanistic diagrams are provided to serve as a practical resource for the bench chemist and drug development professional.

Introduction: The Landscape of Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with sensitive biomolecules.[1] Therefore, the carboxyl group must first be "activated" by converting the hydroxyl into a better leaving group. This can be broadly achieved in two ways:

  • Formation of Stable, Isolable Activated Esters: In this approach, the carboxylic acid is reacted with an activating agent (e.g., N-hydroxysuccinimide) to form a stable, often crystalline, activated ester. This ester can be purified and stored before its reaction with a nucleophilic amine.[2][3] This two-step process is common in bioconjugation.[3]

  • In Situ Generation of an Activated Species: This is the most common method in peptide synthesis. A "coupling reagent" is added to a mixture of the carboxylic acid and amine. This reagent rapidly converts the carboxylic acid into a highly reactive, transient intermediate, which is immediately consumed by the amine nucleophile to form the amide bond.[2]

Morpholine-based reagents predominantly fall into the second category, offering significant advantages in controlling reactivity and stereochemistry directly within the reaction mixture.

Part 1: The Morpholine Moiety in In Situ Coupling Reagents

A prominent class of modern coupling reagents is built around the morpholine scaffold. These include triazine-based reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and a newer family of morpholine-based immonium and halogenoamidinium salts.[4][5][6]

Mechanism of Action: The DMTMM Example

DMTMM is a highly effective and user-friendly coupling reagent for both solution-phase and solid-phase peptide synthesis (SPPS).[4] Its mechanism relies on the formation of a highly reactive activated ester intermediate in situ.

  • Activation: The carboxylate anion attacks the electron-deficient triazine ring of DMTMM.

  • Intermediate Formation: This attack displaces the morpholine group and forms a transient but highly activated 2-acyloxy-4,6-dimethoxy-1,3,5-triazine ester.

  • Aminolysis: The amine nucleophile rapidly attacks the carbonyl carbon of this activated ester.

  • Product Formation: The amide bond is formed, and the 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct is released.

DMTMM_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster + DMTMM DMTMM DMTMM AmideProduct Amide Product (R-CO-NH-R') ActivatedEster->AmideProduct + Amine Byproduct Triazine Byproduct ActivatedEster->Byproduct - Byproduct Amine Amine (R'-NH2)

DMTMM activation and coupling workflow.
Field-Proven Insights: The "Morpholine Advantage"

The incorporation of the morpholine ring into coupling reagents is not arbitrary; it imparts several beneficial properties that enhance their performance and handling.

  • Enhanced Solubility: Morpholine-based immonium salts show markedly improved solubility in common organic solvents like DMF compared to their N,N-dimethylamine counterparts.[5] This allows for the preparation of more concentrated reagent solutions, which can accelerate coupling rates—a critical factor in difficult or sterically hindered couplings.

  • Improved Reagent Stability: The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, which can contribute to the overall stability of the reagent.[5][6] This makes them more robust for storage and handling compared to more labile reagents.

  • Reduced Racemization: As will be discussed in Part 2, the use of N-methylmorpholine as a base is a well-established strategy for minimizing racemization. The structural features of the morpholine ring itself within the coupling reagent can also contribute to a lower risk of epimerization.

Part 2: N-Methylmorpholine (NMM) in Racemization Suppression

Perhaps the most critical role of the morpholine scaffold in acylation chemistry is the use of N-methylmorpholine (NMM) as a tertiary amine base in peptide coupling reactions. The choice of base is a pivotal experimental parameter that directly impacts the stereochemical integrity of the final peptide.

The Mechanism of Racemization

During the activation of an N-protected amino acid, the α-proton becomes transiently acidic. Abstraction of this proton by a base leads to the formation of a planar enolate or an oxazolone intermediate, either of which can be re-protonated from either face, scrambling the stereocenter.[7]

Racemization_Mechanism cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway ActivatedAA_O Activated L-Amino Acid Oxazolone Oxazolone (planar) ActivatedAA_O->Oxazolone - H₂O RacemizedAA_O Racemized (D/L)-Amino Acid Oxazolone->RacemizedAA_O + H₂O ActivatedAA_E Activated L-Amino Acid Enolate Enolate (planar) ActivatedAA_E->Enolate - H⁺ (Base) RacemizedAA_E Racemized (D/L)-Amino Acid Enolate->RacemizedAA_E + H⁺ Title Two Major Pathways for Racemization in Peptide Coupling

Primary mechanisms of racemization during amide bond formation.
Causality: Why N-Methylmorpholine is Effective

The effectiveness of a tertiary amine base in suppressing racemization is a balance between its basicity (pKa) and its steric bulk.[7]

  • Strong, Unhindered Bases (e.g., Triethylamine, TEA): These bases can easily abstract the α-proton, leading to a higher rate of racemization.

  • Bulky, Stronger Bases (e.g., N,N-Diisopropylethylamine, DIPEA): The steric hindrance around the nitrogen atom makes it a poorer nucleophile but it is still basic enough (pKa ~10.1) to promote racemization, especially with sensitive amino acids like cysteine.[7]

  • N-Methylmorpholine (NMM): NMM strikes an optimal balance. Its pKa of ~7.4 makes it significantly less basic than DIPEA or TEA.[7] This lower basicity reduces the rate of α-proton abstraction. While less sterically hindered than DIPEA, its reduced basicity is the primary factor in its ability to minimize racemization, making it a preferred choice for many standard coupling reactions.[2][7] In cases of highly sensitive couplings, an even more hindered or weaker base like 2,4,6-collidine may be employed.[8][9]

BasepKa (approx.)Steric HindranceTypical Application
Triethylamine (TEA)10.7LowGeneral organic synthesis
DIPEA10.1HighPeptide synthesis (common, but with racemization risk)
N-Methylmorpholine (NMM) 7.4 Moderate Peptide synthesis (reduced racemization)
2,4,6-Collidine7.4HighSensitive peptide couplings

Part 3: Experimental Protocols & Practical Considerations

The following provides a general, self-validating protocol for a solution-phase amide coupling using DMTMM.

Protocol: Solution-Phase Amide Coupling with DMTMM

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (as free base or HCl salt, 1.0 - 1.1 eq)

  • DMTMM (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq, only if using amine HCl salt)

  • Anhydrous solvent (e.g., DMF, DCM, or MeCN)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

Protocol_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling cluster_workup 3. Work-up & Purification A Dissolve Carboxylic Acid and Amine in Solvent B Add NMM (if using amine salt) A->B C Add DMTMM (1.1 eq) at Room Temperature B->C D Stir 3-4 hours C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO₃ (aq) E->F G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Purify via Chromatography (if necessary) J->K

General workflow for solution-phase coupling using DMTMM.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the amine (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

  • Base Addition (if required): If the amine is provided as a hydrochloride salt, add N-methylmorpholine (NMM) (1.1 eq) to the solution and stir for 5-10 minutes to generate the free amine.

  • Coupling Reagent Addition: Add DMTMM (1.1 eq) to the solution at room temperature.[4]

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting materials.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Washing: Combine the organic layers and wash with brine to remove water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography.

Part 4: N-Acylmorpholines (Morpholide Amides)

While not "activated esters" in the classical sense, N-acylmorpholines (also known as morpholide amides) are stable, isolable acylating intermediates. They are typically synthesized by reacting an activated carboxylic acid derivative, such as an acyl chloride, with morpholine.[1][10]

The primary documented use of N-acylmorpholines is in the synthesis of ketones via reaction with organometallic reagents (e.g., Grignard or organolithium reagents). The morpholine amide acts as a chelation-controlled acylating agent, similar to a Weinreb amide, preventing over-addition to form a tertiary alcohol. Their potential as general acylating agents for amines in aqueous media or bioconjugation is less explored but represents an area of potential research.

Conclusion

The morpholine scaffold is a privileged and versatile structure in the field of amide bond formation. While not typically employed in the form of stable, isolable activated esters for bioconjugation, its incorporation into in situ coupling reagents like DMTMM and immonium salts provides significant advantages in terms of solubility, stability, and reaction efficiency. Furthermore, the use of N-methylmorpholine as a base is a cornerstone strategy for mitigating racemization during peptide synthesis, a critical consideration for the production of stereochemically pure pharmaceuticals. A thorough understanding of the mechanistic roles of the morpholine moiety, as detailed in this guide, empowers researchers to make informed experimental choices, leading to higher yields, improved purities, and greater control over complex synthetic challenges.

References

  • El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731–2737. [Link]

  • El-Faham, A., & Albericio, F. (2008). Morpholine-based immonium and halogenoamidinium salts as coupling reagents in Peptide synthesis. PubMed, 73(7), 2731-7. [Link]

  • Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic... (n.d.). ResearchGate. Retrieved from [Link]

  • Siemens, L. M., Rottnek, F., & Trzupek, L. S. (1990). Selective catalysis of ester aminolysis: an approach to peptide active esters. Journal of Organic Chemistry. [Link]

  • Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed, 21(7), 847-53. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). GSC Biological and Pharmaceutical Sciences. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 439-45. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Sources

An In-depth Technical Guide to the Crystallographic Data and Steric Hindrance of the Morpholine-4-carboxylate Group

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine-4-carboxylate functional group, particularly in its tert-butyl (Boc) protected form, is a cornerstone of modern medicinal chemistry and organic synthesis. Its prevalence stems from its utility as a stable protecting group and a valuable scaffold component that can enhance the pharmacokinetic profile of drug candidates. A profound understanding of its three-dimensional structure and steric profile is therefore not merely academic but a critical prerequisite for rational molecular design, reaction optimization, and predicting biological interactions. This technical guide provides a comprehensive analysis of the morpholine-4-carboxylate group, consolidating crystallographic data to define its precise geometry and exploring the quantification and practical implications of its steric hindrance. We will delve into the causality behind its conformational preferences and provide actionable experimental and computational workflows for researchers in drug development.

Introduction: The Role of 3D Structure in Chemical Function

In the intricate dance of molecular recognition, the size, shape, and conformational flexibility of a functional group are paramount. The morpholine-4-carboxylate moiety is no exception. Whether it is influencing the approach of a reactant, dictating the binding pose within a protein's active site, or improving properties like metabolic stability, its structural characteristics are key. This guide moves beyond a simple description to provide a quantitative and mechanistic understanding of this crucial building block.

The stability of the morpholine ring, combined with the electronic nature of the carbamate, makes the morpholine-4-carboxylate a reliable and versatile group. However, its non-planar, puckered structure and the spatial demands of the carboxylate substituent create a distinct steric footprint that must be carefully considered.

Crystallographic Analysis: Defining the Geometric Landscape

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles. A survey of crystallographic data reveals a highly conserved set of geometric parameters for the morpholine-4-carboxylate group.

The Predominant Chair Conformation

Analogous to cyclohexane, the morpholine ring overwhelmingly adopts a chair conformation to minimize torsional and angle strain. This puckered arrangement places the substituents on the ring in either axial or equatorial positions. Theoretical calculations have shown the chair conformer of morpholine to be significantly more stable (by approximately 7.5 kcal/mol) than higher-energy twist-boat or boat conformations. In virtually all reported crystal structures, the morpholine ring of a morpholine-4-carboxylate is found in a well-defined chair geometry.

Below is a visualization of the chair conformation, highlighting the key atomic positions.

Figure 1: Chair conformation of the morpholine-4-carboxylate moiety.
Quantitative Geometric Parameters
ParameterAtom Pair/TripletTypical Bond Length (Å)Typical Bond Angle (°)
Carbamate Group
Amide C-NN4–C(O)1.35 - 1.38
Carbonyl C=OC=O1.21 - 1.23
Ester C-OC(O)–OR1.33 - 1.36
AngleC(O)–N4–C(ring)118 - 122
AngleO=C–N4120 - 125
Morpholine Ring
C-N BondC3-N4, C5-N41.46 - 1.48
C-O BondC2-O1, C6-O11.42 - 1.44
C-C BondC2-C3, C5-C61.51 - 1.54
AngleC-N-C (in ring)~112
AngleC-O-C (in ring)~111
AngleC-C-N (in ring)~110
AngleC-C-O (in ring)~110

Note: These values are representative and can vary slightly depending on the specific molecular environment and crystal packing forces.

The geometry around the nitrogen atom (N4) is noteworthy. The bond angles around it are typically between those expected for pure sp³ (~109.5°) and sp² (120°) hybridization. This reflects the partial double-bond character of the N4–C(O) bond due to amide resonance, which flattens the pyramidality at the nitrogen center.

Steric Hindrance: Quantification and Chemical Implications

Steric hindrance is a concept describing the spatial crowding around a reactive center, which can impede the approach of other molecules. For the morpholine-4-carboxylate group, its steric bulk is a defining feature that influences reactivity, conformational stability, and biological activity.

Quantifying Steric Bulk

Several parameters have been developed to provide a quantitative measure of a substituent's steric demand.

  • A-Value (Conformational Free Energy): The A-value quantifies the energetic preference of a substituent to be in the equatorial position on a cyclohexane ring. While a direct A-value for the morpholine-4-carboxylate group is not documented, we can draw analogies from the closely related N-Boc-piperidine system. For N-substituted piperidines, the preference for the N-substituent to be equatorial is significant. The A-value for an N-methyl group on a piperidine ring is approximately 2.7 kcal/mol, and it is expected that the bulkier carboxylate group would have a similar or even greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[2]

  • Percent Buried Volume (%Vbur): This powerful computational metric calculates the percentage of the volume of a sphere around a defined center (e.g., an atom to which the group is attached) that is occupied by the van der Waals volumes of the atoms of the substituent.[3][4] It provides a single, intuitive value for steric bulk. For the morpholine-4-carboxylate group, the %Vbur would be substantial, reflecting its significant spatial occupancy. While no specific value is published, its calculation is a key part of modern computational analysis in catalyst and drug design.

Implications in Synthesis and Drug Design

The steric profile of the morpholine-4-carboxylate group has profound practical consequences:

  • Control of Reactivity: The bulk of this group can shield adjacent functional groups from reaction or direct the approach of a reagent to a less hindered face of the molecule, thereby controlling stereoselectivity.

  • Modulation of Biological Activity: In drug design, the size and shape of the morpholine-4-carboxylate can be tailored to optimize binding within a protein pocket. A bulkier group might be necessary to fill a hydrophobic cavity and enhance binding affinity, or it might be used to prevent binding to an undesired off-target protein by inducing a steric clash.

  • Improved Pharmacokinetics: The morpholine moiety is often incorporated to improve a drug's metabolic stability. The steric hindrance provided by the ring and the carboxylate group can protect nearby metabolically labile sites from enzymatic degradation.

Experimental and Computational Workflows

For researchers seeking to characterize a novel molecule containing the morpholine-4-carboxylate group, a combination of experimental and computational methods provides a complete picture of its structural and steric properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure in the solid state.

Objective: To obtain precise bond lengths, angles, and the solid-state conformation of a morpholine-4-carboxylate-containing compound.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then rotated in a beam of monochromatic X-rays. A detector collects the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (solved), and then their positions and thermal displacement parameters are adjusted (refined) to achieve the best fit between the calculated and observed diffraction patterns.

  • Data Analysis: The final refined structure provides a detailed list of atomic coordinates, from which all geometric parameters (bond lengths, angles, torsions) can be calculated.

Computational Workflow: Calculation of Steric Parameters

Computational chemistry is an indispensable tool for quantifying steric hindrance, especially for flexible molecules where multiple conformations may exist.

Computational_Workflow cluster_prep Structure Preparation cluster_calc Quantum Mechanical Calculations cluster_analysis Steric Parameter Calculation cluster_output Output start Build 3D Structure of Molecule conf_search Perform Conformational Search (e.g., Monte Carlo, Molecular Dynamics) start->conf_search geom_opt Geometry Optimization of Low-Energy Conformers (e.g., DFT with B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation to Confirm Minima geom_opt->freq_calc boltzmann Boltzmann Weighting of Conformers freq_calc->boltzmann vbur_calc Calculate Percent Buried Volume (%Vbur) (e.g., using SambVca) boltzmann->vbur_calc sterimol_calc Calculate Sterimol Parameters (L, B1, B5) (e.g., using wSterimol) boltzmann->sterimol_calc output Quantitative Steric Descriptors (Weighted %Vbur, L, B1, B5) vbur_calc->output sterimol_calc->output

Figure 2: Workflow for calculating steric parameters.

Objective: To compute the percent buried volume (%Vbur) for the morpholine-4-carboxylate group.

Step-by-Step Methodology:

  • Structure Generation: Build a 3D model of the molecule of interest (e.g., a simple fragment like methyl morpholine-4-carboxylate) in a molecular modeling program.

  • Conformational Analysis: For flexible molecules, it's crucial to identify the lowest energy conformer. This is typically done using computational methods like molecular mechanics or semi-empirical calculations to explore the potential energy surface.

  • Geometry Optimization: The lowest energy conformer is then subjected to a higher-level geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set. This provides a more accurate 3D structure.

  • %Vbur Calculation: The optimized coordinates are used as input for a specialized program like SambVca .[3] The user defines the center of the sphere (the atom to which the morpholine-4-carboxylate is attached) and the atoms that constitute the ligand. The software then calculates the %Vbur.

Conclusion

The morpholine-4-carboxylate group is a deceptively simple moiety with a rich and well-defined three-dimensional character. Its conformational rigidity, centered on the stable chair form, combined with the significant steric demands of the N-carboxylate substituent, creates a predictable and tunable structural element. Crystallographic data and computational chemistry converge to provide a clear picture of its geometry and spatial occupancy. For the medicinal chemist and the synthesis professional, a quantitative appreciation of these features is not just beneficial—it is essential for harnessing the full potential of this versatile functional group in the design of next-generation molecules.

References

  • Brethomé, A. V., Fletcher, S. P., & Paton, R. S. (2019). Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters. ChemRxiv. [Link]

  • Johnson, A. (2012). Five Slides About Percent Buried Volume (%V bur ). VIPEr. [Link]

  • Fukumoto, Y., et al. (2022). Acid Responsiveness of Emissive Morpholinyl Aminoquinolines and Their Use for Cell Fluorescence Imaging. Organic & Biomolecular Chemistry. [Link]

  • Sujitha, A., et al. (2023). Fabrication, Characterization, DFT interpretations, and biological applications of 1-morpholin-4-ylmethyl-pyrrole-2,5-dione. ResearchGate. [Link]

  • Poater, A., et al. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of N-Heterocyclic Carbene Ligands. SciSpace. [Link]

  • Cavallo, L., et al. (2016). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications. [Link]

  • SEQCROW. (2023). How to Calculate Percent Buried Volume (%Vbur). YouTube. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

[label="Methyl

DMAP-Catalyzed Nucleophilic Acyl Substitution Mechanism

Materials and Reagents

All quantitative data for the reaction setup is summarized below. Anhydrous solvents must be used to prevent the premature hydrolysis of the carbamoyl chloride into morpholine-4-carboxylic acid.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 4-hydroxybenzoate152.151.01.52 g (10 mmol)Substrate
Morpholine-4-carbonyl chloride149.581.21.80 g (12 mmol)Carbamoylating Agent
Triethylamine (TEA)101.191.51.52 g (15 mmol)Base / Acid Scavenger
4-Dimethylaminopyridine (DMAP)122.170.10.12 g (1 mmol)Nucleophilic Catalyst
Dichloromethane (DCM)84.93-50 mLAprotic Solvent

Step-by-Step Synthesis Protocol

Workflow N1 Phase 1: Setup & Activation (0 °C, DCM, TEA, DMAP) N2 Phase 2: Carbamoylation (Add Morpholine-4-carbonyl chloride) N1->N2 N3 Phase 3: Reaction (RT, 4-6 hours) N2->N3 N4 Phase 4: Quenching & Work-up (NH4Cl, Extraction) N3->N4 N5 Phase 5: Purification (Silica Gel Column) N4->N5 N6 Target Compound: 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate N5->N6

Experimental Workflow for the Synthesis of 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate

Phase 1: Preparation and Activation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) for 5 minutes. Causality: Morpholine-4-carbonyl chloride is highly moisture-sensitive; atmospheric water will compete with the phenol, reducing yield.

  • Substrate Dissolution: Dissolve methyl 4-hydroxybenzoate (1.52 g, 10 mmol) and DMAP (0.12 g, 1 mmol) in 30 mL of anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

  • Base Addition: Add TEA (2.1 mL, ~1.52 g, 15 mmol) dropwise via syringe. Stir for 10 minutes. Causality: The low temperature mitigates the exothermic nature of the subsequent acid chloride addition, preventing localized heating that could lead to side reactions.

Phase 2: Carbamoylation Reaction
  • Reagent Preparation: In a separate dry vial, dissolve morpholine-4-carbonyl chloride (1.40 mL, ~1.80 g, 12 mmol) in 20 mL of anhydrous DCM.

  • Controlled Addition: Add the carbamoyl chloride solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel or syringe pump.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Monitoring: Stir the mixture for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. Causality: The starting phenol is UV-active and highly polar; as it is consumed, a new, less polar UV-active spot corresponding to the carbamate will appear at a higher Rf value.

Phase 3: Quenching and Work-up
  • Reaction Quench: Terminate the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: A mildly acidic quench safely neutralizes excess TEA and hydrolyzes any unreacted carbamoyl chloride without risking the cleavage of the newly formed carbamate or the methyl ester.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Organic Washing: Wash the combined organic layers sequentially with 1 M HCl (20 mL) to remove residual DMAP/TEA, saturated aqueous NaHCO₃ (20 mL) to neutralize remaining traces of acid, and brine (20 mL) to draw out dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexane to Hexane:Ethyl Acetate (8:2 to 6:4).

  • Isolation: Collect the fractions containing the pure product (identified via TLC), concentrate in vacuo, and dry under high vacuum for 12 hours to afford the target compound as a white to off-white solid.

Expected Analytical Profile

To validate the structural integrity of the synthesized 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate, the following spectroscopic data should be observed:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 7.20 (d, J = 8.8 Hz, 2H, Ar-H), 3.90 (s, 3H, -OCH₃), 3.75–3.65 (m, 4H, morpholine -CH₂-O-CH₂-), 3.65–3.55 (m, 4H, morpholine -CH₂-N-CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.5 (Ester C=O), 154.2 (Carbamate C=O), 153.8 (Ar-C), 131.2 (Ar-C), 127.5 (Ar-C), 121.6 (Ar-C), 66.5 (Morpholine C-O), 52.1 (-OCH₃), 44.2 (Morpholine C-N).

  • MS (ESI+): m/z calculated for C₁₃H₁₅NO₅ [M+H]⁺ 266.10, found 266.15.

References

  • Title: US10010547B2 - Pharmaceutical compounds (Chk-1 kinase inhibitors)
  • Title: KR20120098724A - Chromenone derivatives with anti-tumour activity Source: Google Patents URL
  • Title: Synthesis of some bioactive materials derived from 4-hydroxybenzoate Source: ResearchGate URL: [Link]

Reaction conditions for coupling 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate with amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Morpholine-4-Carboxamides via 4-(Methoxycarbonyl)phenyl Morpholine-4-carboxylate

Introduction & Strategic Rationale

Morpholine-substituted ureas are privileged structural motifs in medicinal chemistry, frequently serving as critical hydrogen-bond donors/acceptors in kinase inhibitors, GPCR antagonists, and targeted protein degraders. Historically, the synthesis of these unsymmetrical ureas relied on phosgene, diphosgene, or morpholine-4-carbonyl chloride. These reagents, while reactive, present severe toxicity risks, are highly moisture-sensitive, and generate corrosive hydrochloric acid as a byproduct, which can degrade sensitive substrates.

To circumvent these limitations, 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate has been developed as a bench-stable, highly reactive, and safe active carbamate. This application note details the mechanistic rationale and optimized reaction conditions for coupling this advanced reagent with a diverse array of primary and secondary amines, providing a self-validating protocol for high-throughput and scale-up drug discovery workflows.

Mechanistic Insights: The Causality of the Leaving Group

As a Senior Application Scientist, I emphasize that the efficiency of any active carbamate depends entirely on the electronic properties of its leaving group. The goal is to balance shelf-stability (resistance to ambient hydrolysis) with electrophilic reactivity (susceptibility to aminolysis).

The 4-(methoxycarbonyl)phenyl moiety is an exceptionally engineered leaving group for this purpose. The electron-withdrawing methyl ester at the para position stabilizes the forming phenoxide intermediate via resonance and inductive effects. This lowers the pKa of the corresponding phenol (methyl 4-hydroxybenzoate, commonly known as methyl paraben) to approximately 8.3 [1].

Why not use standard phenyl or p-nitrophenyl carbamates?

  • Standard phenyl carbamates (leaving group pKa ~10) are often too stable, requiring harsh heating or strong bases (like DBU) even for reactive aliphatic amines [2].

  • p-Nitrophenyl carbamates (leaving group pKa ~7.1) are highly reactive but prone to generating intensely yellow, highly conjugated byproducts that are notoriously difficult to remove from the final active pharmaceutical ingredient (API) without extensive chromatography.

In contrast, 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate offers a "Goldilocks" reactivity profile. It reacts readily with aliphatic amines at room temperature and with anilines under mild heating. Crucially, the colorless methyl paraben byproduct is easily and completely removed via a simple aqueous basic wash, rendering the system self-purifying.

Mechanistic Workflow

G A 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate C Tetrahedral Intermediate A->C Nucleophilic Attack (Solvent, Base) B Amine Nucleophile (R-NH2 or R1R2NH) B->C D Morpholine-4-carboxamide (Target Urea) C->D Elimination E Methyl 4-hydroxybenzoate (Leaving Group) C->E Deprotonation

Mechanistic pathway of urea formation from active carbamate and amine.

Optimized Reaction Conditions

The nucleophilicity and steric bulk of the target amine dictate the required reaction conditions. The following table synthesizes the quantitative parameters required to achieve >90% conversion across different amine classes.

Amine ClassAmine (Equiv)Base (Equiv)Preferred SolventTemperatureReaction Time
Primary Aliphatic 1.05DIPEA (1.5)THF or MeCN20–25 °C2–4 h
Secondary Aliphatic 1.10DIPEA (2.0)THF or DMF25–40 °C4–8 h
Primary Aromatic (Anilines) 1.20DIPEA (2.0) or DBU (1.5)DMF or 1,4-Dioxane60–80 °C8–16 h
Sterically Hindered / Weak 1.50DBU (2.0)DMF80–100 °C12–24 h

Note: If the amine is supplied as a hydrochloride or trifluoroacetate salt, add an additional 1.0 equivalent of base to liberate the free amine in situ.

Detailed Experimental Protocol

This protocol is designed as a self-validating system; the strategic use of a specific basic workup exploits the pKa of the leaving group to bypass column chromatography for routine library synthesis.

Materials & Reagents
  • 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate (Active Carbamate)

  • Target Amine

  • N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • 1 M Aqueous NaOH or 10% Aqueous Na₂CO₃

Step-by-Step Methodology
  • Reaction Assembly : In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate (1.0 mmol, 265 mg) in 5.0 mL of anhydrous solvent (use THF for aliphatic amines; DMF for aromatic/hindered amines) under an inert nitrogen atmosphere.

  • Base Addition : Inject the selected base (e.g., DIPEA, 2.0 mmol, 348 µL) into the stirring solution. The base serves to neutralize the forming phenol and prevent protonation of the incoming amine nucleophile.

  • Amine Introduction : Add the target amine (1.05 to 1.50 mmol, depending on class) dropwise or in small portions.

  • Execution & Thermal Control :

    • For aliphatic amines: Stir continuously at room temperature.

    • For anilines/hindered amines: Attach a reflux condenser and heat the mixture to the specified temperature (60–100 °C) using an aluminum heating block.

  • Reaction Monitoring : Monitor the reaction via LC-MS or TLC (typical eluent: 50–70% EtOAc in Hexanes). The active carbamate is highly UV-active; its complete disappearance signifies the end of the reaction.

  • Strategic Workup (Critical Step) :

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (20 mL).

    • Wash the organic layer with 1 M aqueous NaOH or 10% Na₂CO₃ (3 × 10 mL). Causality: The basic wash selectively deprotonates the methyl 4-hydroxybenzoate byproduct (pKa ~8.3), partitioning it entirely into the aqueous phase while the neutral urea product remains in the organic phase [3].

  • Isolation : Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting morpholine-4-carboxamide is typically >95% pure and ready for downstream biological assays or further synthetic elaboration.

References

  • Xiao, X.-Y., Ngu, K., Chao, C., & Patel, D. V. (1997). Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates. The Journal of Organic Chemistry, 62(20), 6968–6973.[Link]

  • Huguenot, F., & Vidal, M. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44345–44354.[Link]

  • Butini, S., Grether, U., Jung, K., Ligresti, A., Allarà, M., Postmus, A.G.J., et al. (2024). Development of Potent and Selective Monoacylglycerol Lipase Inhibitors. SARs, Structural Analysis, and Biological Characterization. Journal of Medicinal Chemistry, 67(3), 1758-1782.[Link]

Solvent selection for optimal yield of morpholine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Solvent Selection for Optimal Yield of Morpholine-4-Carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1][2] The synthesis of this moiety, typically via N-acylation of morpholine, is a fundamental reaction where the choice of solvent can dramatically influence reaction efficiency, yield, and purity. This guide provides a detailed examination of the critical role of the solvent in this synthesis. We explore the underlying reaction mechanism, present a systematic protocol for solvent screening, and offer a comparative analysis of common solvents to empower researchers to make informed decisions for optimizing their synthetic routes.

Introduction: The Strategic Importance of the Morpholine-4-Carboxylate Moiety

The morpholine heterocycle is a privileged structure in drug discovery, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[2] Its incorporation into a molecule often enhances aqueous solubility, metabolic stability, and target binding affinity. The morpholine-4-carboxylate is a common derivative that serves as a versatile intermediate, allowing for further molecular elaboration while retaining the beneficial properties of the morpholine core.[3]

The synthesis of morpholine-4-carboxylates is most frequently achieved by the N-acylation of morpholine with an appropriate acylating agent, such as an alkyl chloroformate or a dicarbonate (e.g., di-tert-butyl dicarbonate). This reaction, while conceptually straightforward, is highly sensitive to reaction conditions, with the solvent playing a pivotal role. The solvent not only dissolves reactants but also influences reaction kinetics, stabilizes intermediates, and can dictate the ease of product isolation and purification. An improperly chosen solvent can lead to low yields, increased side product formation, and complex downstream processing. This document serves as a comprehensive guide to understanding and optimizing solvent selection for this critical synthetic transformation.

The Underlying Chemistry: N-Acylation via Nucleophilic Acyl Substitution

The synthesis of morpholine-4-carboxylates from morpholine and an acyl chloride (like ethyl chloroformate) or acid anhydride (like di-tert-butyl dicarbonate) proceeds via a nucleophilic acyl substitution mechanism. When an acyl chloride is used in the presence of an aqueous base, the reaction is known as the Schotten-Baumann reaction.[4]

The key steps are:

  • Nucleophilic Attack: The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the leaving group (a chloride ion in the case of an acyl chloride, or a tert-butoxide and CO2 in the case of di-tert-butyl dicarbonate).

  • Deprotonation: A base, which can be an added scavenger base (like triethylamine or aqueous hydroxide) or another equivalent of morpholine, removes the proton from the nitrogen atom, yielding the neutral morpholine-4-carboxylate product and a salt byproduct.

The presence of a base is crucial to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.

Reaction_Mechanism Morpholine Morpholine (Nucleophile) Intermediate Tetrahedral Intermediate Morpholine->Intermediate Nucleophilic Attack AcylChloride R-CO-Cl (Electrophile) AcylChloride->Intermediate Base Base (e.g., Et₃N) Product Morpholine-4-carboxylate Base->Product Deprotonation Intermediate->Product Leaving Group Departure (Cl⁻) Salt Base-H⁺ Cl⁻

Figure 1: General mechanism for the N-acylation of morpholine.

The Decisive Role of the Solvent

The solvent's properties directly impact every stage of the reaction. The ideal solvent should:

  • Ensure Solubility: Fully dissolve morpholine, the acylating agent, and any added base to allow for a homogeneous reaction mixture, maximizing reaction rates.

  • Stabilize Intermediates: Polar aprotic solvents can stabilize the charged tetrahedral intermediate, potentially lowering the activation energy and accelerating the reaction.

  • Minimize Side Reactions: The primary side reaction is the hydrolysis of the acylating agent by water. Using an aprotic solvent or a biphasic system (e.g., dichloromethane and water) can mitigate this. In a biphasic Schotten-Baumann setup, the organic solvent houses the reactants while an aqueous base neutralizes the acid byproduct, physically separating the sensitive acyl chloride from bulk water.

  • Facilitate Product Isolation: The choice of solvent affects the workup procedure. A solvent with a low boiling point (e.g., dichloromethane) is easily removed under reduced pressure. A solvent immiscible with water simplifies extractive workup.

Application Protocol: Systematic Solvent Screening

To identify the optimal solvent for a specific morpholine-4-carboxylate synthesis, a systematic screening process is essential. This protocol outlines a parallel experiment to compare the efficacy of several common laboratory solvents.

Solvent_Screening_Workflow Setup Parallel Reaction Setup (DCM, THF, MeCN, Toluene, Acetone) Reagents Charge each flask with Morpholine and scavenger base (e.g., Triethylamine) Setup->Reagents Cool Cool flasks to 0°C (Ice Bath) Reagents->Cool Addition Add Acylating Agent dropwise (e.g., Ethyl Chloroformate) Cool->Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Reaction Quench Quench Reaction (e.g., with water or sat. NH₄Cl) Reaction->Quench Workup Standardized Extractive Workup Quench->Workup Analysis Analyze Organic Phases (GC-MS or ¹H NMR with internal standard) Workup->Analysis Compare Compare Yield & Purity Select Optimal Solvent Analysis->Compare

Figure 2: Workflow for systematic solvent screening.

Materials:

  • Morpholine

  • Ethyl Chloroformate (or other acylating agent)

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene, Acetone

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for ¹H NMR)

Protocol:

  • Preparation: In separate, dry, round-bottom flasks equipped with magnetic stir bars, add the chosen solvent (e.g., 10 mL for a 10 mmol scale reaction).

  • Reactant Addition: To each flask, add morpholine (1.0 eq) followed by triethylamine (1.1 eq).

  • Cooling: Cool the flasks to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Add ethyl chloroformate (1.05 eq) dropwise to each flask over 10 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reactions to stir at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the morpholine is consumed (typically 1-4 hours).

  • Workup:

    • Quench each reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with the corresponding organic solvent (2 x 15 mL). Note: For water-miscible solvents like THF, MeCN, and Acetone, dilute with a larger volume of water and extract with a non-miscible solvent like ethyl acetate.

    • Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL), followed by brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity of the product from each reaction. For accurate comparison, use ¹H NMR spectroscopy with a known mass of an internal standard to calculate the precise yield.

Comparative Data Analysis

The selection of a solvent is often a balance between reactivity, cost, safety, and environmental impact. The table below compiles yield data from various literature sources for the synthesis of morpholine-4-carboxylates. Note: Direct comparison should be made with caution as substrates, reagents, and reaction conditions may vary between sources.

SolventSolvent TypeDielectric Constant (ε)Example Substrate/ProductYield (%)Reference
Dichloromethane (DCM)Aprotic, Halogenated9.1(L)-Valinol DerivativeHigh[5]
Dichloromethane (DCM)Aprotic, Halogenated9.1N-Boc-Piperidine DerivativeHigh[6]
Acetone / WaterPolar Aprotic / Protic21 / 804-Boc-3-morpholinecarboxylic acid84%[7]
AcetonePolar Aprotic21Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate55%[8]
Tetrahydrofuran (THF)Polar Aprotic7.61-(4-nitrophenyl)-...-dihydropyridin-2(1H)-oneHigh[9]
Acetonitrile (MeCN)Polar Aprotic37.5N-Boc-Diazaspiro Derivative70% (Cyclization Step)[6]
TolueneAprotic, Aromatic2.4N-aryl ethanolamine derivativeOptimal for this specific reaction[10]

Analysis of Trends:

  • Aprotic Solvents Dominate: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are frequently used. They effectively dissolve the reactants without the risk of reacting with the acylating agent.

  • Dichloromethane (DCM): As a relatively non-polar aprotic solvent, DCM is an excellent choice, particularly for reactions involving acyl chlorides with a scavenger base like triethylamine.[5][6] It facilitates easy extractive workup due to its immiscibility with water and low boiling point.

  • Polar Aprotic Solvents (Acetone, Acetonitrile): These solvents can accelerate the reaction by stabilizing the charged tetrahedral intermediate. However, their miscibility with water can complicate extractive workups. The synthesis of a complex morpholine derivative in acetone demonstrates its utility, though the yield was moderate.[8] A cyclization step to form a related heterocycle proceeded in good yield in acetonitrile.[6]

  • Mixed Solvent Systems: The use of an acetone/water mixture for the synthesis of a Boc-protected morpholine derivative highlights a successful application of a biphasic-like system, achieving a high yield of 84%.[7]

Optimized Protocol: Synthesis of tert-Butyl Morpholine-4-carboxylate in Dichloromethane

Based on the analysis, dichloromethane represents a robust and reliable solvent for this transformation. The following protocol provides an optimized method for a common morpholine-4-carboxylate.

Materials:

  • Morpholine (8.71 g, 100 mmol, 1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (22.9 g, 105 mmol, 1.05 eq)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Setup: To a 500 mL round-bottom flask, add morpholine (1.0 eq) and anhydrous dichloromethane (200 mL).

  • Addition of Boc₂O: Add the di-tert-butyl dicarbonate (1.05 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC (staining with ninhydrin is effective for visualizing the starting morpholine).

  • Workup:

    • Wash the reaction mixture with 1M HCl (2 x 50 mL) to remove any unreacted morpholine.

    • Wash with saturated NaHCO₃ solution (50 mL) to remove any acidic impurities.

    • Wash with brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Product: The resulting product, tert-butyl morpholine-4-carboxylate, is typically obtained as a colorless oil or white solid of high purity and requires no further purification. Expected yield: >95%.

Conclusion

The selection of an appropriate solvent is a critical parameter for achieving high yields and purity in the synthesis of morpholine-4-carboxylates. While aprotic solvents like dichloromethane and tetrahydrofuran are commonly employed with great success, the optimal choice is substrate and reagent dependent. This guide demonstrates that a systematic screening approach is the most effective strategy for process optimization. By understanding the underlying reaction mechanism and the role of the solvent in influencing solubility, stability, and reactivity, researchers can significantly improve the efficiency and outcome of this vital synthetic transformation in drug discovery and development.

References

  • PrepChem.com. (n.d.). Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate. Retrieved from [Link]

  • Hartwig, J. F., et al. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC. Retrieved from [Link]

  • Zhang, Y., & Liu, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Ortiz, K. G., et al. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the acylation reaction. Retrieved from [Link]

  • Ribeiro, R. P. S., et al. (n.d.). Synthesis of 2-(methacryloyloxy)ethyl morpholine-4-carboxylate (MorpM). ResearchGate. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Savina, L. I., & Sokolov, A. A. (n.d.). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. Retrieved from a document with the specified title.
  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (n.d.).
  • CN1830971A - Method for producing morpholine and monoethylamine using N-ethylmorpholine by-product of morpholine plant as raw material. (n.d.). Google Patents.
  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. (n.d.). Google Patents.
  • Beilstein Journals. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug.

Sources

Scalable Production Methods for 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate (also referred to as methyl 4-(morpholine-4-carbonyloxy)benzoate) is a highly stable carbamate derivative. Synthesized from the widely available preservative methyl 4-hydroxybenzoate and a morpholine-derived acylating agent, this compound serves as a critical intermediate and pharmacophore in drug discovery, particularly in the development of kinase inhibitors and targeted prodrugs.

This application note provides a detailed, self-validating guide to two scalable production workflows: a high-throughput Direct Acylation route and a sustainable, phosgene-free CDI-Mediated route.

Mechanistic Rationale & Route Selection

The synthesis of phenolic carbamates presents a unique chemical challenge. Unlike aliphatic alcohols, phenols (such as methyl 4-hydroxybenzoate) are relatively poor nucleophiles due to the delocalization of the oxygen lone pair into the aromatic ring.

  • Route A (Direct Acylation): Relying solely on a base like triethylamine (TEA) to couple the phenol with 4-morpholinecarbonyl chloride results in sluggish kinetics and poor yields[1]. To overcome this, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which rapidly reacts with the phenoxide ion. This causality dictates the necessity of DMAP for industrial scalability.

  • Route B (CDI-Mediated Green Synthesis): For facilities restricted from using toxic acyl chlorides or chlorinated solvents, 1,1'-Carbonyldiimidazole (CDI) offers a robust alternative[2]. The reaction proceeds via a two-step, one-pot mechanism. The phenol reacts with CDI to form an active imidazolide intermediate, releasing imidazole and carbon dioxide (CO₂). The subsequent addition of morpholine displaces the imidazole leaving group. The evolution of CO₂ provides a critical, self-validating visual cue for reaction progress.

Synthetic Workflow & Signaling Pathways

Workflow SM Methyl 4-hydroxybenzoate (Starting Material) RouteA Route A: Direct Acylation Reagent: Morpholine-4-carbonyl chloride Catalyst: DMAP | Base: TEA SM->RouteA RouteB_1 Route B (Step 1): Activation Reagent: 1,1'-Carbonyldiimidazole (CDI) Solvent: 2-MeTHF, 80°C SM->RouteB_1 Product 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate (Target Carbamate) RouteA->Product InterB Active Imidazolide Intermediate (Self-Validation: CO2 Evolution Ceases) RouteB_1->InterB RouteB_2 Route B (Step 2): Amination Reagent: Morpholine Reaction: Nucleophilic Displacement InterB->RouteB_2 RouteB_2->Product

Fig 1: Divergent scalable synthetic workflows for 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate.

Step-by-Step Experimental Protocols

Protocol A: Direct Acylation (Industrial High-Throughput Route)

This protocol is optimized for rapid conversion and high atom economy using standard jacketed reactors[3].

  • Reactor Setup: In a 1 L jacketed glass reactor equipped with an overhead stirrer, dissolve methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in anhydrous dichloromethane (DCM, 300 mL).

  • Base & Catalyst Addition: Add triethylamine (TEA, 21.0 mL, 150 mmol) and DMAP (1.22 g, 10 mmol). Stir the mixture for 10 minutes at 20 °C to ensure complete dissolution and initial deprotonation.

  • Acylation: Cool the reactor jacket to 0 °C. Using an addition funnel, dropwise add 4-morpholinecarbonyl chloride (17.9 g, 120 mmol) over 30 minutes. Causality note: The controlled addition manages the exothermic formation of the N-acylpyridinium salt.

  • Self-Validating Monitoring: Warm the reactor to 25 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase. The starting phenol (Rf ~0.3, UV active, stains dark with KMnO₄) will be consumed, replaced by the less polar carbamate product (Rf ~0.6). The reaction is typically complete within 4 hours.

  • Work-Up & Isolation: Quench the reaction with saturated aqueous NH₄Cl (200 mL). Separate the phases. Wash the organic layer sequentially with 1M HCl (100 mL) to remove excess TEA/DMAP, and brine (100 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield pure white crystals.

Protocol B: CDI-Mediated Coupling (Phosgene-Free Green Route)

This protocol eliminates chlorinated solvents and toxic acyl chlorides, substituting them with biorenewable solvents and benign byproducts[2].

  • Activation: In a 1 L reactor equipped with a reflux condenser and a gas bubbler, dissolve methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in 2-methyltetrahydrofuran (2-MeTHF, 250 mL).

  • CDI Addition: Add 1,1'-carbonyldiimidazole (CDI, 19.5 g, 120 mmol) in three equal portions to prevent excessive foaming. Heat the mixture to 80 °C.

  • Self-Validating Checkpoint: Closely observe the gas bubbler. The reaction generates exactly one equivalent of CO₂ gas as the active imidazolide intermediate forms. Do not proceed to the next step until effervescence has completely ceased (approximately 2 hours), confirming 100% conversion to the intermediate.

  • Amination: Cool the reactor to 40 °C. Add morpholine (13.1 g, 150 mmol) dropwise. Stir for an additional 3 hours at 40 °C.

  • Work-Up & Isolation: Wash the organic mixture with 1M HCl (2 x 150 mL) to protonate and extract the imidazole byproduct and unreacted morpholine. Wash with saturated NaHCO₃ (100 mL) and brine (100 mL). Concentrate the organic layer and precipitate the target compound by adding heptane (150 mL) under vigorous stirring. Filter and dry under a vacuum.

Quantitative Data & Process Optimization

The following table summarizes the optimization parameters and comparative yields for the synthesis of the target carbamate. The data clearly illustrates the necessity of DMAP in Route A and the viability of 2-MeTHF as a green solvent in Route B.

ParameterRoute A (Uncatalyzed)Route A (DMAP Catalyzed)Route B (CDI-Mediated)
Solvent DCMDCM2-MeTHF
Catalyst / Base TEA (1.5 eq)TEA (1.5 eq) + DMAP (0.1 eq)None required
Temperature 25 °C25 °C80 °C (Step 1), 40 °C (Step 2)
Reaction Time 24 hours4 hours5 hours (Total)
Visual Validation NoneTLC (Rf shift 0.3 → 0.6)CO₂ Effervescence cessation
Isolated Yield 45%92% 94%
HPLC Purity >95%>99% >99%

Analytical Characterization Expectations

To confirm the identity of the synthesized 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 266.1.

  • ¹H NMR (400 MHz, CDCl₃): expected signals include a sharp singlet at ~3.90 ppm (3H, -OCH₃), multiplet signals around 3.50-3.80 ppm (8H, morpholine ring protons), and two distinct doublets in the aromatic region around 7.20 ppm and 8.05 ppm (4H, para-substituted benzene ring).

References

  • Title: Methyl 4-Hydroxybenzoate Product Information Source: Ataman Kimya URL: [Link]

  • Title: Esters of Carbamic Acid Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve acceptable yields when synthesizing 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate.

This specific carbamate presents a classic case of dual electronic deactivation . You are attempting to couple a deactivated nucleophile (methyl 4-hydroxybenzoate, where the para-ester group withdraws electron density from the phenol) with a stabilized electrophile (morpholine-4-carbonyl chloride, where the nitrogen lone pair donates into the carbonyl system, dampening its reactivity)[1]. Standard conditions—such as using triethylamine (TEA) in dichloromethane (DCM)—will almost certainly stall.

This guide deconstructs the causality behind these failures and provides self-validating protocols to bypass these kinetic and thermodynamic barriers.

Diagnostic Decision Tree

Use the following logic to diagnose your specific point of failure before selecting an optimized protocol.

TroubleshootingTree Start Low Yield of Target Carbamate Check1 Is the solvent strictly anhydrous? Start->Check1 Path1_No Hydrolysis of Electrophile Action: Use Schlenk line & dry DMF Check1->Path1_No No Check2 Are you using TEA/DCM at RT? Check1->Check2 Yes Path2_Yes Kinetic Stall (Deactivated Phenol) Action: Switch to Protocol A or B Check2->Path2_Yes Yes Solution1 Protocol A: NaH in DMF (Thermodynamic Control) Path2_Yes->Solution1 Solution2 Protocol B: CDI Activation (Phosgene-Free Alternative) Path2_Yes->Solution2

Diagnostic decision tree for troubleshooting low yields in carbamate synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I getting <15% yield when reacting methyl 4-hydroxybenzoate directly with morpholine-4-carbonyl chloride using triethylamine (TEA) in DCM? A1: You are encountering a severe kinetic barrier. The para-methoxycarbonyl group on your starting phenol withdraws electron density, drastically reducing the nucleophilicity of the oxygen. Simultaneously, morpholine-4-carbonyl chloride is a highly stable electrophile compared to standard acid chlorides[1]. TEA is merely a general base and cannot overcome this kinetic sluggishness. To resolve this, you must either increase the nucleophilicity of the phenol (using a strong base like NaH to form the phenoxide) or increase the electrophilicity of the carbamoyl chloride (using a nucleophilic catalyst like DMAP)[2].

Q2: How does DMAP improve the yield, and what is the optimal stoichiometry? A2: DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst. It attacks the morpholine-4-carbonyl chloride to displace the chloride ion, generating a highly electrophilic acylpyridinium intermediate[3]. This intermediate is far more susceptible to attack by your deactivated phenol. A catalytic amount of DMAP (0.1 to 0.2 equivalents) alongside a stoichiometric amount of a general base (to neutralize the generated HCl) is usually sufficient to drive the reaction[2].

Q3: I attempted the triphosgene route to form the chloroformate first, but I am isolating symmetrical ureas. How do I prevent this? A3: This is a classic stoichiometry and order-of-addition issue inherent to phosgene-derivative chemistry[4]. If morpholine is added before all the triphosgene has reacted with the phenol, or if excess triphosgene is left in the mixture, the highly nucleophilic morpholine will rapidly react with it to form the symmetrical urea (4,4'-carbonylbismorpholine). Solution: Ensure complete conversion of the phenol to the chloroformate intermediate first. Strictly remove unreacted phosgene equivalents (via vacuum purging) before adding the morpholine[4].

Q4: Can I use 1,1'-Carbonyldiimidazole (CDI) instead of phosgene derivatives to avoid toxicity? A4: Yes, CDI is a safer, phosgene-free alternative[4]. However, the imidazole leaving group is less reactive than a chloride. When coupling a deactivated phenol, the reaction often stalls at the intermediate stage. If using CDI, you must drive the reaction thermodynamically by heating the mixture in a high-boiling polar solvent (e.g., DMF at 80°C) and allow for longer reaction times (16-24 hours)[4].

Mechanistic Pathway Visualization

DMAPCycle N1 Morpholine-4-carbonyl chloride (Stable Electrophile) N3 Acylpyridinium Intermediate (Highly Reactive) N1->N3 + DMAP N2 DMAP Catalyst N2->N3 Nucleophilic Attack N5 Target Carbamate (Product) N3->N5 + Phenol N4 Methyl 4-hydroxybenzoate (Deactivated Nucleophile) N4->N5 Substitution N5->N2 DMAP Regeneration

Mechanism of DMAP-catalyzed carbamoylation overcoming kinetic barriers.

Quantitative Data: Yield Comparison by Synthetic Strategy

To aid in your experimental design, the following table summarizes expected yields and primary byproducts based on the chosen synthetic route.

Synthetic RouteReagents & ConditionsCatalystAverage Yield (%)Primary Byproducts
Direct Carbamoylation (Standard) TEA, DCM, 25°C, 24hNone< 15%Unreacted starting materials
Direct Carbamoylation (Catalyzed) TEA, DCM, Reflux, 12hDMAP (0.1 eq)65 - 75%Trace hydrolysis products
Phenoxide Alkylation (Protocol A) NaH, DMF, 0°C to 25°C, 6hNone80 - 85% None (Clean conversion)
Chloroformate Intermediate 1. Triphosgene, Pyridine; 2. MorpholineNone70 - 80%Symmetrical urea, carbonate
CDI Activation (Protocol B) CDI, DMF, 80°C, 16hNone50 - 60%Imidazole adducts
Step-by-Step Optimized Methodologies
Protocol A: Phenoxide-Driven Direct Carbamoylation (Recommended for Highest Yield)

Causality: Using Sodium Hydride (NaH) forces complete deprotonation of the phenol (pKa ~8.3), generating a highly nucleophilic phenoxide that readily attacks the otherwise stable carbamoyl chloride.

  • Preparation: Charge a flame-dried Schlenk flask with methyl 4-hydroxybenzoate (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Cool the reaction mixture to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq).

    • Self-Validating Step: You will observe vigorous H₂ gas evolution. The reaction is ready for the electrophile only when bubbling completely ceases, visually confirming 100% phenoxide formation.

  • Coupling: Add morpholine-4-carbonyl chloride (1.2 eq) dropwise over 10 minutes to prevent localized exotherms.

  • Propagation: Remove the ice bath, warm the reaction to room temperature (25°C), and stir for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 1:1) until the phenol spot is fully consumed.

  • Workup: Quench carefully with cold water. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely partition and remove the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: The CDI-Mediated Route (Phosgene-Free Alternative)

Causality: CDI avoids toxic gas handling but requires significant thermal energy to overcome the lower leaving-group ability of imidazole during the final coupling step[4].

  • Activation: In a round-bottom flask, suspend 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in anhydrous DMF.

  • Intermediate Formation: Add methyl 4-hydroxybenzoate (1.0 eq). Stir at room temperature for 2 hours.

    • Self-Validating Step: CO₂ gas evolution will occur. The turbid suspension will transition to a clear solution once the active acylimidazole intermediate is fully formed[4].

  • Amination: Add morpholine (1.5 eq) directly to the clear mixture.

  • Thermal Drive: Heat the reaction to 80°C for 16 hours. Heating is absolutely critical; at room temperature, the deactivated intermediate will not react with morpholine.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with 1M HCl to protonate and remove unreacted morpholine and imidazole byproducts. Dry and concentrate.

References
  • Synthesis of Carbamates by DAMP Catalyzed Reaction of Amines With Di-Tert-Butyldicarbonate and Alcohols. Scribd. 2

  • Efficient synthesis of chiral homodimeric 4-(N,N-dimethylamino)pyridine carbamate derivatives. Semantic Scholar. 3

  • Organic Carbamates in Drug Design and Medicinal Chemistry. NIH. 1

  • A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals. Benchchem. 4

Sources

Technical Support Center: Minimizing Hydrolysis Side-Reactions of Morpholine-4-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine-4-carboxylate ester (morpholine carbamate) stability. This guide is designed for researchers, medicinal chemists, and drug development professionals who need to synthesize, purify, or analyze these compounds without compromising their structural integrity.

Below, you will find a mechanistic breakdown of carbamate degradation, a troubleshooting FAQ, quantitative stability data, and field-proven Standard Operating Procedures (SOPs).

Part 1: Mechanisms of Hydrolysis (The "Why")

Q1: Why do morpholine-4-carboxylate esters undergo hydrolysis, and what is the exact mechanism? A1: Morpholine is a cyclic secondary amine, meaning its carbamate derivatives are N,N-disubstituted. This structural feature is critical: it prevents the molecule from undergoing the E1cB elimination mechanism (which requires an acidic N-H proton to form an isocyanate intermediate) typical of N-monosubstituted carbamates ()[1].

Instead, morpholine carbamates degrade via a BAc2 mechanism under basic conditions. Hydroxide ions nucleophilically attack the carbonyl carbon to form a tetrahedral intermediate. The rate-limiting step is the collapse of this intermediate into a carbonate anion and the free morpholine amine. The carbonate anion subsequently decomposes into an alcohol and carbon dioxide. Because this pathway is highly dependent on hydroxide concentration, morpholine carbamates are notoriously sensitive to alkaline environments (pH > 7.5) ()[2].

G A Morpholine-4-Carboxylate (N,N-disubstituted) B Tetrahedral Intermediate (OH- attack) A->B OH- C Carbonate Anion + Morpholine B->C Rate-limiting cleavage D Alcohol + CO2 + Morpholine C->D Rapid degradation

Base-catalyzed hydrolysis pathway of N,N-disubstituted morpholine carbamates.

Q2: How does the ester substituent (R-group) impact hydrolytic stability? A2: The leaving group ability of the ester moiety dictates the activation energy required for the tetrahedral intermediate to collapse.

  • Aryl esters (e.g., phenyl morpholine-4-carboxylate) have excellent leaving groups (resonance-stabilized phenoxide anions) and are highly labile.

  • Alkyl esters are significantly more stable.

  • Sterically hindered esters (like tert-butyl morpholine-4-carboxylate) provide a bulky shield that physically blocks nucleophilic attack by water or hydroxide, granting exceptional stability against base ()[3]. However, they remain highly susceptible to acid-catalyzed cleavage due to the formation of a stable tert-butyl cation.

Part 2: Troubleshooting & Diagnostics (The "What Went Wrong")

Q3: My morpholine-4-carboxylate product is degrading during silica gel chromatography or aqueous workup. How can I prevent this? A3: Degradation during workup is usually caused by pH extremes. If you quench a reaction with strong bases (like 1M NaOH or K₂CO₃), you create localized microenvironments of high pH that trigger the BAc2 hydrolysis pathway. Resolution: Quench with saturated aqueous NH₄Cl (pH ~6) or NaHCO₃ (pH ~8). During chromatography, bare silica gel can be slightly acidic (pH ~4.5–5.0). If your specific ester is acid-sensitive, pre-treat your silica slurry with 0.5% v/v triethylamine (TEA) to neutralize active silanol sites.

Q4: I am analyzing biological samples (plasma/tissue) containing a morpholine carbamate drug candidate, but my LC-MS/MS recovery is consistently low. A4: Biological matrices contain ubiquitous serine esterases (e.g., carboxylesterases, FAAH) that rapidly cleave the ester-like geometry of carbamates ()[2]. Furthermore, physiological pH (7.4) is basic enough to initiate slow chemical hydrolysis. Resolution: You must arrest both enzymatic and chemical degradation immediately at the point of collection. See the workflow diagram and SOP 1 below.

G Start Sample Collection / Reaction Workup Temp Is temperature < 4°C? Start->Temp pH Is pH controlled (4.0 - 6.0)? Temp->pH Yes ActionTemp Chill on ice immediately Temp->ActionTemp No Enzyme Are esterase inhibitors present? (Bio-samples) pH->Enzyme Yes ActionPH Buffer with Citrate/Acetate pH->ActionPH No ActionEnz Add PMSF / NaF Enzyme->ActionEnz No Proceed Proceed to Extraction / Chromatography Enzyme->Proceed Yes ActionTemp->pH ActionPH->Enzyme ActionEnz->Proceed

Decision tree for minimizing morpholine carbamate hydrolysis during sample handling.

Part 3: Quantitative Data & Stability Profiles

To select the appropriate handling conditions, refer to the relative stability profiles of different morpholine-4-carboxylate R-groups summarized below:

Ester Type (R-group)Example CompoundRelative Stability (pH > 7.5)Primary Degradation CatalystMitigation Strategy
Aryl Phenyl morpholine-4-carboxylateLow (t₁/₂ < 2 hrs)Base, EsterasesMaintain pH 4.0–6.0; add esterase inhibitors immediately.
Primary Alkyl Ethyl morpholine-4-carboxylateModerate (t₁/₂ ~ days)Base, Strong AcidBuffer to pH 5.0; store at -20°C.
Tertiary Alkyl tert-Butyl morpholine-4-carboxylateHigh (t₁/₂ > weeks)Strong Acid (e.g., TFA, HCl)Avoid acidic conditions (pH < 3.0); stable in mild base.

Part 4: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. By controlling the thermodynamic (temperature) and kinetic (pH, enzymes) variables, hydrolysis is systematically minimized.

SOP 1: Optimized Extraction of Morpholine-4-Carboxylates from Biological Matrices

Objective: Extract the carbamate drug candidate for LC-MS/MS while preventing esterase-driven and pH-driven hydrolysis.

  • Inhibitor Addition: Immediately upon blood/tissue collection, add 10 µL of 100 mM PMSF (phenylmethylsulfonyl fluoride) per 1 mL of matrix.

    • Causality: PMSF irreversibly binds the active site serine of esterases, shutting down enzymatic cleavage.

  • Temperature Control: Transfer samples immediately to an ice bath (0–4 °C).

    • Causality: Lowering the temperature decreases the kinetic energy available to overcome the activation barrier of the BAc2 hydrolysis pathway.

  • pH Adjustment (Critical Step): Add 100 µL of 1 M sodium acetate buffer (pH 5.0) per 1 mL of plasma. Verify pH with micro-pH paper.

    • Causality: Shifting the matrix from physiological pH (7.4) to 5.0 neutralizes hydroxide ions, stopping base-catalyzed intermediate formation without providing enough protons to trigger acid-catalyzed cleavage.

  • Extraction: Add 3 volumes of cold methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 3000 × g for 5 minutes at 4 °C.

  • Recovery: Isolate the organic layer and evaporate under a gentle stream of nitrogen at room temperature. Do not use heated evaporation blocks (>30°C), as heat accelerates residual hydrolysis.

SOP 2: Reaction Workup for Base-Labile Morpholine-4-Carboxylates

Objective: Quench and purify synthetic reaction mixtures without degrading the carbamate product.

  • Quenching: Quench the reaction mixture with saturated aqueous NH₄Cl (pH ~6).

    • Causality: Avoids the high pH spikes associated with NaOH or Na₂CO₃ quenches, preventing the formation of the tetrahedral intermediate.

  • Washing: Wash the organic phase with brine. Avoid all strongly basic aqueous washes.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: K₂CO₃ is too basic and creates solid-liquid microenvironments that can cleave sensitive aryl carbamates.

  • Chromatography: If the compound is sensitive to the slightly acidic nature of standard silica gel, pre-treat the silica slurry with 0.5% v/v triethylamine (TEA) in the mobile phase.

    • Causality: Bare silica (pH ~4.5) can catalyze the degradation of highly sensitive carbamates; TEA neutralizes active silanol sites, keeping the column in the stable "Goldilocks" zone (pH 5–7).

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Support Center: Strategies for Solubilizing 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous experimental systems. Due to its molecular structure, featuring a hydrophobic phenyl ring and a methoxycarbonyl ester group, 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate exhibits limited aqueous solubility, a common hurdle for many promising organic molecules.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in established physicochemical principles, offering not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experimental design.

Part 1: Initial Assessment & Stock Solution Preparation

A common first error is the direct addition of a powdered compound to an aqueous buffer, which almost invariably leads to precipitation or incomplete dissolution. The foundational step for working with hydrophobic compounds is the preparation of a concentrated stock solution in an appropriate organic solvent.[3][4]

Frequently Asked Questions (FAQs)

Q1: What structural features of 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate cause its poor water solubility?

A1: The solubility of a molecule is a balance of its hydrophobic and hydrophilic properties. This compound has:

  • A Phenyl Ring and Methoxycarbonyl Group: These are the primary hydrophobic contributors. The large, nonpolar surface area of the aromatic ring and the ester group repel water molecules.[2]

  • A Morpholine Ring: This group provides a slight hydrophilic character. The nitrogen atom in the morpholine ring is a weak base and can be protonated at acidic pH, which can increase solubility.[5] However, in neutral or basic aqueous media, the overall hydrophobic nature of the molecule dominates.

Q2: I weighed out my compound and added it directly to my phosphate-buffered saline (PBS), but it won't dissolve. What should I do?

A2: This is expected behavior. You must first prepare a concentrated stock solution in a water-miscible organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock preparation due to its powerful solubilizing capacity for a wide range of organic molecules.[6] From this concentrated stock, you can then make serial dilutions into your aqueous experimental medium.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for creating a standard, high-concentration stock solution, which is the starting point for all subsequent aqueous dilutions. Accurate preparation is critical for experimental reproducibility.[7][8]

Materials:

  • 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate (MW: 251.26 g/mol - Note: This is a predicted MW, always use the value from your supplier's Certificate of Analysis)

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Sterile, amber or light-blocking polypropylene microcentrifuge tubes for aliquoting

Procedure:

  • Calculation: To make a 10 mM stock solution in 10 mL:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 251.26 g/mol × 1000 mg/g = 2.51 mg

  • Weighing: Carefully weigh out approximately 2.51 mg of the compound onto a weigh boat. It is more important to record the exact mass you weigh than to hit the target mass precisely.[7] Recalculate the final concentration based on your actual weight.

  • Dissolution: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask. Add approximately 7-8 mL of DMSO.

  • Solubilization: Gently swirl the flask. If needed, you may sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect against a light source to confirm no solid particulates remain.

  • Final Volume: Once fully dissolved, add DMSO to the 10 mL calibration mark on the volumetric flask. Cap and invert the flask 15-20 times to ensure a homogenous solution.[4]

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in sterile, light-blocking tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[4]

Part 2: Troubleshooting Aqueous Solubility for Working Solutions

Once you have a concentrated stock solution, the challenge becomes diluting it into your aqueous buffer without precipitation. The following sections provide a tiered approach to troubleshooting this common issue.

Strategy 1: Co-Solvents

Issue: "My final concentration of DMSO is toxic to my cells (typically >0.5%), or my compound still precipitates when diluted from the DMSO stock."

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[10][]

dot

Caption: pH-dependent protonation of the morpholine nitrogen.

Protocol 3: pH-Solubility Screening

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • For each buffer, add a small, precise volume of your concentrated DMSO stock solution to reach the target final concentration.

  • Vortex immediately and incubate for 15-30 minutes at room temperature.

  • Visually inspect each solution for precipitation. The lowest pH that maintains a clear solution is your optimal working pH.

Strategy 3: Surfactants & Cyclodextrins

Issue: "My experiment requires a neutral pH and minimal organic solvent, and the compound is still insoluble."

Scientific Rationale:

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water. [12][13]The hydrophobic core of these micelles can encapsulate the poorly soluble drug, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous medium. [14]* Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [15][16]They can form "inclusion complexes" where the hydrophobic drug molecule (the "guest") is encapsulated within the cyclodextrin's cavity (the "host"), effectively shielding it from the aqueous environment and increasing its apparent solubility. [17][18] dot

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Recommended Solubilizing Agents:

Agent TypeExampleTypical Working ConcentrationMechanism
Surfactant Tween® 80, Polysorbate 200.01 - 0.5% (w/v)Micellar Encapsulation [19]
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% (w/v)Inclusion Complexation [20]
Cyclodextrin Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)1-10% (w/v)Inclusion Complexation [20]

Protocol 4: Solubilization with Cyclodextrins

  • Prepare a solution of the chosen cyclodextrin (e.g., 5% w/v HP-β-CD) in your desired aqueous buffer.

  • Warm the cyclodextrin solution slightly (e.g., to 37-40°C) and stir.

  • Slowly add the required amount of the concentrated DMSO stock solution of your compound to the stirring cyclodextrin solution.

  • Continue to stir for 1-2 hours to allow for efficient complex formation.

  • Allow the solution to cool to room temperature. A clear solution indicates successful solubilization.

Part 3: Advanced Strategies & Selection Guide

For highly challenging applications, particularly in formulation for in vivo studies, more advanced techniques may be required.

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. The absence of a crystal lattice structure enhances the dissolution rate. [21]* Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer scale (<1000 nm) dramatically increases the surface-area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation. [22]Techniques like nanoprecipitation or emulsification-solvent evaporation are commonly employed. [23][24]

Troubleshooting Workflow

This flowchart provides a logical progression for selecting the appropriate solubilization strategy.

dot

TroubleshootingWorkflow Start Start: Compound Precipitates in Aqueous Buffer Stock Prepare Concentrated Stock in DMSO/Ethanol Start->Stock Dilute Dilute into Aqueous Buffer. Is it Soluble? Stock->Dilute Success Success! Proceed with Experiment Dilute->Success Yes CoSolvent Try Co-Solvent (e.g., PEG 400, PG) Dilute->CoSolvent No CheckCoSolvent Is it Soluble and is Co-Solvent Tolerated? CoSolvent->CheckCoSolvent CheckCoSolvent->Success Yes pH Try pH Adjustment (e.g., pH 4-6) CheckCoSolvent->pH No CheckpH Is it Soluble and is pH Tolerated? pH->CheckpH CheckpH->Success Yes Cyclodextrin Try Cyclodextrin or Surfactant (HP-β-CD, Tween 80) CheckpH->Cyclodextrin No CheckCyclodextrin Is it Soluble? Cyclodextrin->CheckCyclodextrin CheckCyclodextrin->Success Yes Advanced Consider Advanced Formulation (Nanoparticles, Solid Dispersion) CheckCyclodextrin->Advanced No

Caption: Decision workflow for selecting a solubilization method.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. ResearchGate. [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]

  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • How can cyclodextrins enhance solubility? Carbohydrate Chronicles. [Link]

  • Cosolvent. Wikipedia. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. [Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. [Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. SlideShare. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. ResearchGate. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Stanford University. [Link]

  • Nanoparticles in Drug Formulation: Innovations in Pharmaceutical Product Analysis. Research and Reviews. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. [Link]

  • How does pH affect solubility? askIITians. [Link]

  • Phenyl morpholine-4-carboxylate. PubChem. [Link]

  • Noncovalent Catch and Release of Carboxylates in Water. The Journal of Organic Chemistry. [Link]

  • Carboxyl Derivatives. Chemistry LibreTexts. [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]

  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. [Link]

  • Bicyclic anionic receptors for carboxylates in water. PMC. [Link]

  • Bicyclic anionic receptors for carboxylates in water. ResearchGate. [Link]

  • Morpholine. Wikipedia. [Link]

  • 4-methylmorpholine. TUODA INDUSTRY LIMITED. [Link]

Sources

Controlling moisture sensitivity in phenyl morpholine-4-carboxylate reagents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenyl Morpholine-4-Carboxylate

A Senior Application Scientist's Guide to Controlling Moisture Sensitivity

Welcome to the technical support hub for phenyl morpholine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a Senior Application Scientist, I've seen firsthand how overlooking the inherent moisture sensitivity of this aryl carbamate can lead to inconsistent results, low yields, and frustrating troubleshooting cycles. This document moves beyond simple protocols to explain the chemical principles behind its instability and provides robust, field-proven strategies to ensure your experiments are successful and reproducible.

Part 1: The Core Problem - Hydrolytic Degradation

The utility of phenyl morpholine-4-carboxylate is derived from its specific chemical structure, but this same structure is also its primary vulnerability. Understanding the mechanism of its degradation is the first step toward preventing it.

FAQ 1: What is the primary cause of phenyl morpholine-4-carboxylate instability?

The reagent's instability is due to the susceptibility of its carbamate ester linkage to hydrolysis—a chemical reaction with water.[1] The carbonyl carbon in the carbamate group is electrophilic and can be attacked by nucleophiles, with water being a common, albeit weak, nucleophile. This reaction, which can be catalyzed by acidic or basic conditions, cleaves the ester bond.[1][2]

FAQ 2: What are the products of this degradation?

Upon hydrolysis, phenyl morpholine-4-carboxylate decomposes into three components: Phenol , Morpholine , and **Carbon Dioxide (CO₂) **.

The presence of phenol and morpholine as unexpected byproducts in your reaction mixture is a definitive sign that your reagent has been compromised by moisture.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack by water on the carbamate, leading to the breakdown of the reagent.

Hydrolysis PMC Phenyl Morpholine-4-Carboxylate Intermediate Tetrahedral Intermediate PMC->Intermediate Nucleophilic Attack H2O H₂O (Water) Phenol Phenol Intermediate->Phenol Leaving Group Departure Morpholine Morpholine Intermediate->Morpholine Collapse & Proton Transfer CO2 CO₂ Intermediate->CO2 Collapse

Caption: Hydrolytic degradation of phenyl morpholine-4-carboxylate.

Part 2: Proactive Control: Storage, Handling, and Environment

The most effective way to manage moisture sensitivity is to prevent exposure from the moment the reagent arrives in the lab.

FAQ 3: What are the ideal storage conditions for phenyl morpholine-4-carboxylate?

Proper storage is non-negotiable. The reagent should be stored under multiple layers of protection:

  • Primary Container: The original manufacturer's bottle, preferably with a Sure/Seal™-style cap or similar septum-sealed closure.[3]

  • Secondary Environment: Place the bottle inside a desiccator cabinet or a glovebox antechamber.[4][5] The desiccator should contain an active desiccant (e.g., Drierite, silica gel).

  • Atmosphere: The reagent should be stored under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Store in a cool, dry place away from direct sunlight.[5] Refrigeration is generally acceptable, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

FAQ 4: How do I safely transfer the reagent for an experiment?

Exposing the reagent to ambient laboratory air, even for a few moments, can introduce enough moisture to affect a sensitive reaction. Use established inert atmosphere techniques.

This procedure is suitable for labs equipped with standard Schlenk lines or inert gas manifolds.[6]

  • Glassware Preparation: Ensure your reaction flask is oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool under a positive pressure of inert gas (Nitrogen or Argon).[6][7]

  • Inert Gas Blanket: Secure the phenyl morpholine-4-carboxylate bottle. Pierce the septum with a needle connected to a supply of inert gas (a balloon or a line from a manifold is sufficient). This creates a positive pressure, ensuring that as you withdraw the liquid, it is replaced by dry, inert gas, not moist lab air.[7]

  • Syringe Preparation: Use a clean, oven-dried syringe and needle. Purge the syringe with inert gas 3-5 times by drawing gas from the headspace of a flask already under an inert atmosphere and expelling it.

  • Reagent Withdrawal: Pierce the septum of the reagent bottle with the purged syringe needle. Insert the needle tip below the surface of the liquid and slowly withdraw the desired volume.

  • Remove Bubbles: Invert the syringe and carefully expel any gas bubbles.

  • Transfer: Immediately transfer the reagent to your reaction flask by piercing the flask's septum and delivering the liquid.

Visualization: Inert Atmosphere Transfer Setup

Inert_Setup cluster_setup Inert Atmosphere Syringe Transfer Flask Reaction Flask Oven-Dried Septum Reagent Reagent Bottle Phenyl Morpholine-4-Carboxylate Sure/Seal™ Septum Balloon Inert Gas (N₂ or Ar) Balloon Balloon->Reagent:port2 1. Positive Pressure Syringe Dry Syringe Syringe->Flask:port1 3. Transfer to Reaction Syringe->Reagent:port2 2. Withdraw Reagent

Caption: Workflow for transferring a moisture-sensitive reagent.

FAQ 5: My solvent is "anhydrous" grade. Is that sufficient?

While "anhydrous" grade solvents from commercial suppliers have very low water content, they are not impervious to contamination once the bottle is opened. For highly sensitive reactions, it is best practice to use freshly dried and distilled solvents or solvents dispensed from a dedicated solvent purification system.

The choice of drying agent is solvent-dependent. Using an inappropriate agent can be ineffective or lead to unwanted side reactions.

SolventTypical Water Content (Commercial Anhydrous)Recommended Drying Agent(s)MethodRef.
Dichloromethane (DCM)< 50 ppmCalcium Hydride (CaH₂)Stir overnight, then distill.[8][9]
Tetrahydrofuran (THF)< 50 ppmSodium/Benzophenone or Activated AluminaDistill from Na/benzophenone ketyl (deep blue/purple). Or pass through an alumina column.[8]
Toluene< 30 ppmSodium/Benzophenone or 3Å Molecular SievesDistill from Na/benzophenone ketyl. Or store over activated sieves for >24h.[9]
Acetonitrile (MeCN)< 50 ppmCalcium Hydride (CaH₂) then P₄O₁₀Stir with CaH₂, distill, then redistill from P₄O₁₀ (use with caution).[10]

Note: Always consult safety data sheets (SDS) before handling reactive drying agents like sodium metal or calcium hydride.[11]

Part 3: Troubleshooting Guide: When Things Go Wrong

Even with precautions, problems can arise. This section addresses specific experimental failures and traces them back to potential moisture contamination.

Q1: My reaction yield is very low, or I've recovered only starting material. What should I investigate?

A low or zero yield is a classic symptom of reagent degradation.[12][13] If phenyl morpholine-4-carboxylate is consumed by hydrolysis, it is unavailable for your desired reaction.

Troubleshooting Workflow:

Troubleshooting Start Low / No Yield Observed Check_Solvent Was the solvent freshly dried or from a new bottle? Start->Check_Solvent Check_Glassware Was glassware rigorously oven/flame-dried? Check_Solvent->Check_Glassware Yes Action_Dry Action: Re-dry solvent using an appropriate desiccant and distill. Check_Solvent->Action_Dry No Check_Handling Was the reagent transferred under a positive pressure of inert gas? Check_Glassware->Check_Handling Yes Action_Glass Action: Repeat experiment with properly dried glassware. Check_Glassware->Action_Glass No Check_Reagent Analyze stock reagent for degradation (NMR/HPLC). Check_Handling->Check_Reagent Yes Action_Handle Action: Review and re-train on inert atmosphere transfer techniques. Check_Handling->Action_Handle No Action_Replace Action: Discard compromised stock and use a fresh bottle of reagent. Check_Reagent->Action_Replace Degraded Success Problem Resolved Check_Reagent->Success Stock OK (Other issue) Action_Dry->Start Re-run Action_Glass->Start Re-run Action_Handle->Start Re-run Action_Replace->Start Re-run

Caption: Decision tree for troubleshooting low reaction yields.

Q2: My post-reaction analysis (NMR, LC-MS) shows significant amounts of phenol. Why?

The presence of phenol is a direct indicator of the hydrolysis of the phenyl ester portion of the molecule. This confirms that water was present in your reaction system. Use this as a diagnostic tool. If you see phenol, your protocol for excluding moisture was insufficient.

Q3: How can I quickly check the integrity of a previously opened bottle of phenyl morpholine-4-carboxylate?

Before committing a large-scale reaction, it is wise to perform a quick quality control check on your stock reagent.

  • Under an inert atmosphere, carefully withdraw a small aliquot (~5-10 mg) of the reagent.

  • Dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃ from a sealed ampoule).

  • Acquire a simple ¹H NMR spectrum.

  • Analysis: Look for the characteristic aromatic signals of phenol (typically between 6.9 and 7.3 ppm). Compare the integration of these peaks to the characteristic morpholine and phenyl peaks of the parent compound. The presence of more than trace amounts of phenol indicates significant degradation.

High-Performance Liquid Chromatography (HPLC) can also be used to detect degradation products, which will appear as separate peaks with different retention times from the parent compound.[14][15]

By embracing these principles of proactive moisture exclusion and systematic troubleshooting, you can harness the full synthetic potential of phenyl morpholine-4-carboxylate, ensuring the integrity and success of your research and development efforts.

References

  • Vertex AI Search. (n.d.). Drying Agents - Removing water from organic solvents.
  • Benchchem. (n.d.). Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Kintek Furnace. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate.
  • RSC Publishing. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions.
  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • Chemistry LibreTexts. (2024). 3.2: Drying Agents.
  • MilliporeSigma. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • Cogiscan. (2025). A Practical Guide to MSL: Handling and Storing Sensitive Components.
  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods.
  • ResearchGate. (2021). How to create inert atmosphere?.
  • Tasso, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • National Institutes of Health. (n.d.). N-Phenylmorpholine-4-carboxamide.
  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ChemicalBook. (n.d.). (S)-2-phenylmorpholine synthesis.
  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI.
  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography.
  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
  • University of Rochester. (n.d.). How to Store Reagents.
  • Benchchem. (n.d.). Temperature control issues in carbamate synthesis.
  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Water Sensitive Chemicals.
  • ResearchGate. (2025). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol.
  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis.
  • ChemScene. (n.d.). 69630-20-2 | Phenyl morpholine-4-carboxylate.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • National Institutes of Health. (n.d.). Phenyl morpholine-4-carboxylate.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Pharmaffiliates. (n.d.). CAS No : 69630-20-2 | Product Name : Phenyl morpholine-4-carboxylate.
  • Sigma-Aldrich. (n.d.). (4-(Morpholine-4-carboxamido)phenyl)boronic acid.
  • The Good Scents Company. (n.d.). 4-phenyl morpholine, 92-53-5.
  • ACS Publications. (2026). Chemoselective Diazotransfer of Primary Aliphatic Amines into Azides Using Commercial Aryl Sulfonyl Azides.

Sources

Reducing byproduct formation in methoxycarbonyl phenyl functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Functionalization Support Center

As a Senior Application Scientist, I have guided countless drug development teams through the pitfalls of late-stage functionalization. When installing a methoxycarbonyl phenyl group (typically via Suzuki-Miyaura cross-coupling), researchers frequently encounter a triad of yield-killing byproducts: ester hydrolysis, protodeboronation, and homocoupling.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions. Our goal is to shift your reaction from a statistical mixture of byproducts to a highly selective, self-validating productive pathway.

Part 1: Diagnostic Logic & Mechanistic Pathways

Understanding the causality of byproduct formation is the first step in troubleshooting. The diagram below illustrates how the catalytic cycle diverges when exposed to suboptimal conditions.

Mechanism Start Methoxycarbonylphenyl Substrates PdComplex Pd(II) Oxidative Addition Complex Start->PdComplex Pd(0) Catalyst Proto Protodeboronation (Arene Byproduct) Start->Proto Slow Catalytic Cycle + Base/H2O Homo Homocoupling (Biaryl Dimer) Start->Homo O2 Ingress (Oxidative Pathway) Product Desired Biaryl Ester (Productive Coupling) PdComplex->Product Transmetalation & Reductive Elimination Hydrolysis Ester Hydrolysis (Carboxylic Acid) PdComplex->Hydrolysis Aqueous Base (Saponification)

Mechanistic divergence in methoxycarbonyl phenyl cross-coupling leading to common byproducts.

Part 2: Knowledge Base & Troubleshooting FAQs

Q1: My LC-MS shows a major mass peak corresponding to [M-14]. Why is my methoxycarbonyl group disappearing, and how do I fix it? Causality: A mass loss of 14 Da (loss of a methyl group, replaced by a proton) indicates ester hydrolysis (saponification). Standard Suzuki couplings often employ aqueous bases like Na₂CO₃ or NaOH. At elevated temperatures (e.g., 80°C), hydroxide ions nucleophilically attack the ester carbonyl, irreversibly converting your methoxycarbonyl group into a carboxylic acid[]. Solution: Eliminate water and switch to a non-nucleophilic base. Experiments have demonstrated that substituting aqueous Na₂CO₃ with anhydrous K₃PO₄ in a polar aprotic solvent like DMF can increase the yield of ester-sensitive substrates from 39% to 89%[]. Alternatively, anhydrous CsF in 1,4-dioxane provides a mild, highly effective basic environment that completely preserves methyl esters.

Q2: I am losing my 4-methoxycarbonylphenylboronic acid to an arene byproduct before the coupling completes. What drives this protodeboronation? Causality: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This degradation is highly dependent on the reaction's pH and the residence time of the boronic acid in the basic mixture[2]. If the palladium catalyst is slow to undergo oxidative addition or transmetalation, the boronic acid is left exposed to the harsh basic conditions, lowering the activation barrier for protonolysis[3]. Solution: You must outcompete the degradation pathway by accelerating the productive catalytic cycle. Use highly active, bulky phosphine-ligated palladium precatalysts (e.g., Pd-PEPPSI-iPr or Pd(dppf)Cl₂) to speed up transmetalation[4]. If the boronic acid is intrinsically unstable, employ a "slow-release" strategy using MIDA boronates or potassium trifluoroborates, which slowly hydrolyze to provide a low, steady concentration of the active boronic acid, minimizing its exposure to degradative conditions[3].

Q3: How do I address the formation of biaryl homocoupling dimers? Causality: Homocoupling occurs when oxygen infiltrates the reaction vessel. O₂ acts as an oxidant, converting the Pd(II) intermediate into a species that undergoes double transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form a biaryl dimer. Solution: Implement strict Schlenk techniques. Degas all solvents via three freeze-pump-thaw cycles or vigorous argon sparging for at least 30 minutes prior to reagent addition.

Part 3: Diagnostic Workflow

Use the following logic tree to rapidly diagnose crude reaction mixtures and implement the correct corrective actions.

Troubleshooting LCMS Analyze Crude via LC-MS CheckMass1 Mass = [M - 14]? (Loss of Methyl) LCMS->CheckMass1 CheckMass2 Mass = [Ar - B(OH)2 + H]? (Arene Formation) LCMS->CheckMass2 Sol1 Implement Anhydrous Conditions (K3PO4/DMF) CheckMass1->Sol1 If Yes (Hydrolysis) Sol2 Use Fast Catalyst or MIDA Boronate CheckMass2->Sol2 If Yes (Protodeboronation)

Diagnostic workflow for identifying and resolving functionalization byproducts via LC-MS.

Part 4: Quantitative Data – Impact of Reaction Conditions

To illustrate the causality of reagent selection, the following table summarizes the byproduct distribution of a standard 4-methoxycarbonylphenyl functionalization under varying conditions.

Base SystemSolvent SystemTempDesired Ester YieldHydrolysis ByproductProtodeboronation
Na₂CO₃ (aq, 2M)THF / H₂O80°C45%40%15%
K₂CO₃ (solid)Toluene / EtOH80°C55%35%10%
K₃PO₄ (anhydrous)DMF (dry)80°C89%< 1%10%
CsF (anhydrous)1,4-Dioxane (dry)80°C92%< 1%< 5%

Note: Data reflects typical trends observed in process development for ester-sensitive cross-couplings[].

Part 5: Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This anhydrous Suzuki-Miyaura procedure utilizes strict exclusion of water and strategic In-Process Controls (IPCs) to preserve the methoxycarbonyl group.

Objective: Couple 4-methoxycarbonylphenylboronic acid to an aryl bromide while maintaining <2% ester hydrolysis and <5% protodeboronation.

Step 1: Rigorous Deoxygenation and Drying

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-pure Argon (repeat 3x).

  • Sparge anhydrous 1,4-Dioxane with Argon for 30 minutes.

    • Self-Validation: Use an oxygen sensor or a colorimetric indicator to confirm O₂ levels are <10 ppm before proceeding.

Step 2: Reagent Charging (Glovebox Preferred)

  • Under Argon, charge the flask with the Aryl Bromide (1.0 equiv), 4-methoxycarbonylphenylboronic acid (1.2 equiv), and anhydrous CsF (2.5 equiv).

    • Causality Note: CsF acts as a mild base that activates the boronic acid for transmetalation without providing the hydroxide ions necessary for ester saponification.

  • Add the catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

Step 3: Reaction Execution

  • Add the degassed 1,4-Dioxane via a gas-tight syringe to achieve a 0.2 M substrate concentration.

  • Seal the flask and heat to 80°C in a pre-heated oil bath.

  • In-Process Control (IPC): At 2 hours, withdraw a 10 µL aliquot under Argon. Quench into LC-MS grade acetonitrile and analyze via LC-MS.

    • Self-Validation Check: You should observe >80% conversion of the starting material. The [M-14] peak (hydrolysis) must be absent. If protodeboronation (arene mass) exceeds 5%, the solvent was insufficiently dried or degassed.

Step 4: Quench and Isolation

  • Once IPC confirms complete consumption of the aryl bromide (typically 4-6 hours), cool the reaction to room temperature.

  • Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pristine methoxycarbonyl-functionalized product.

References

  • Source: wikipedia.
  • Source: yonedalabs.
  • Source: bocsci.
  • Source: benchchem.

Sources

Validation & Comparative

Resolving Dual Carbonyl Signatures: FTIR Analysis of 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In structural elucidation and quality control within drug development, Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary tool for functional group verification. The molecule 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate presents a unique analytical challenge: it contains two distinct carbonyl ( C=O ) environments within the same scaffold.

  • A Methoxycarbonyl Group: An aromatic ester where the carbonyl is directly conjugated to a phenyl ring.

  • A Morpholine-4-carboxylate Group: An N,N -dialkyl- O -aryl carbamate where the oxygen atom is bonded to the same phenyl ring.

This guide objectively compares the characteristic FTIR vibrational frequencies of these two carbonyl groups, explains the quantum mechanical causality behind their spectral shifts, and provides a self-validating experimental protocol for resolving these overlapping peaks using Attenuated Total Reflectance (ATR) FTIR.

Mechanistic Causality: Why Do the Peaks Shift?

As a Senior Application Scientist, it is critical not just to memorize peak tables, but to understand the electronic environments dictating the force constants of the bonds[1]. The carbonyl stretching region typically spans 1900 to 1600 cm⁻¹, but the exact position is highly sensitive to the adjacent atoms[2].

The Aromatic Ester ( 1715−1730 cm⁻¹)

In a standard saturated aliphatic ester, the C=O stretch appears around 1735–1750 cm⁻¹. However, in the methoxycarbonyl group of our target molecule, the carbonyl carbon is directly attached to the phenyl ring. The π -electrons of the aromatic ring conjugate with the π∗ antibonding orbital of the carbonyl group. This delocalization lowers the bond order of the C=O bond, decreasing its force constant and shifting the stretching frequency down to the 1715–1730 cm⁻¹ range[2].

The O -Aryl Carbamate ( 1730−1750 cm⁻¹)

Standard alkyl carbamates (urethanes) typically exhibit a C=O stretch near 1700 cm⁻¹ due to the strong electron donation from the nitrogen lone pair into the carbonyl system. However, the morpholine-4-carboxylate group is an O -aryl carbamate . Because the carbamate oxygen is attached directly to the electron-withdrawing phenyl ring, its lone pair is partially delocalized into the aromatic π -system (cross-conjugation). This pulls electron density away from the carbonyl group, drastically reducing the oxygen's ability to stabilize the carbonyl carbon via resonance. As a result, the C=O bond retains a much higher double-bond character, shifting the absorption to a significantly higher wavenumber (1730–1750 cm⁻¹ )[3][4].

Comparative Data Analysis

To objectively validate the spectral shifts in 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate, we must compare its expected functional group frequencies against structurally isolated reference compounds.

Table 1: Comparative FTIR Carbonyl Peak Assignments
Compound / SubstructureCarbonyl TypeDominant Electronic EffectExpected C=O Peak (cm⁻¹)
Ethyl Acetate (Reference)Aliphatic EsterStandard inductive/resonance~1740 - 1750
Methyl Benzoate (Reference)Aromatic Ester π -conjugation lowers frequency~1715 - 1730[2]
Standard Alkyl Carbamate N,N -dialkyl- O -alkylN-lone pair donation lowers freq.~1690 - 1710
Phenyl Carbamate (Reference) O -Aryl CarbamateO-lone pair cross-conjugation~1735 - 1750[3]
Target Molecule (Peak 1) Methoxycarbonyl Aromatic Ester Conjugation ~1720 - 1728
Target Molecule (Peak 2) Morpholine Carbamate O -Aryl Cross-Conjugation ~1738 - 1745

Note: Because the two peaks in the target molecule are separated by approximately 10–20 cm⁻¹, they will likely appear as a single broadened peak with a distinct shoulder unless spectral deconvolution is applied.

Experimental Protocol: High-Resolution ATR-FTIR & Deconvolution

To reliably distinguish the ester and carbamate carbonyls, a rigorous, self-validating analytical workflow is required.

Step-by-Step Methodology

Phase 1: Instrument Preparation & Background

  • Setup: Utilize an FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Ensure the detector (e.g., DTGS or MCT) is cooled and stabilized.

  • Parameter Configuration: Set the resolution to 2 cm⁻¹ (critical for resolving closely spaced carbonyl peaks) and the scan range from 4000 to 600 cm⁻¹. Set co-added scans to 64 to ensure a high signal-to-noise ratio.

  • Background Collection: Clean the diamond crystal with HPLC-grade isopropanol. Collect a background spectrum of the ambient atmosphere to subtract water vapor and CO2​ interferences.

Phase 2: Sample Acquisition 4. Sample Application: Place 2–5 mg of neat 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate powder directly onto the center of the ATR crystal. 5. Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the crystal and the sample. 6. Scanning: Execute the 64-scan acquisition. The resulting spectrum should display maximum absorbance peaks between 0.4 and 0.8 AU to ensure adherence to the Beer-Lambert law without detector saturation.

Phase 3: Spectral Deconvolution (Self-Validating Step) 7. Region Isolation: Isolate the carbonyl stretching region strictly between 1800 cm⁻¹ and 1650 cm⁻¹ . 8. Baseline Correction: Apply a linear baseline correction anchored at 1800 cm⁻¹ and 1650 cm⁻¹. 9. Curve Fitting: Apply a second-derivative transformation to identify the exact center of the hidden peaks. Use a mixed Gaussian-Lorentzian curve-fitting algorithm to deconvolute the broad carbonyl envelope into two distinct peaks:

  • Peak A (Lower Wavenumber): Assigned to the aromatic ester (~1725 cm⁻¹).
  • Peak B (Higher Wavenumber): Assigned to the O -aryl carbamate (~1741 cm⁻¹).
  • Validation: Ensure the cumulative fitted curve matches the raw spectral envelope with an R2>0.995 .

Workflow Visualization

The following diagram illustrates the logical progression from sample acquisition to the quantum-mechanically justified peak assignment.

Caption: Analytical workflow for the acquisition, deconvolution, and assignment of dual carbonyl FTIR peaks.

References

  • The Big Review VII: More Carbonyl Compounds Spectroscopy Online[Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds Spectroscopy Online[Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study National Library of Medicine (NIH) / ACS Omega[Link]

  • Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements National Library of Medicine (NIH) / J Am Chem Soc[Link]

Sources

Bioassay Validation of Morpholine-4-Carboxylate Based Prodrugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Morpholine-4-carboxylate promoieties are increasingly utilized in rational drug design to overcome the physicochemical liabilities of parent active pharmaceutical ingredients (APIs), such as poor aqueous solubility, low membrane permeability, or off-target toxicity. The morpholine ring, with its heteroatomic balance of an ether oxygen and an amine nitrogen, offers unique pKa and logP modulation capabilities. When linked via a carboxylate (forming a carbamate or acyloxyalkyl ether), it creates a self-immolative or enzymatically cleavable system.

As a Senior Application Scientist, evaluating these prodrugs requires moving beyond basic viability screens. This guide provides an objective comparison of morpholine-4-carboxylate prodrugs against alternative promoieties and details the rigorous, causality-driven bioassay workflows required for their validation.

Mechanistic Rationale & Activation Pathways

Why choose morpholine-4-carboxylate? The causality behind selecting this specific moiety lies in its hydrolytic stability and targeting profile. Unlike simple alkyl esters that may rapidly and indiscriminately degrade in plasma via unspecific butyrylcholinesterases, morpholine-4-carboxylate carbamates or acyloxyalkyl linkages often require specific intracellular esterases, acidic environments, or bioorthogonal triggers to release the active payload. For instance, utilizes morpholine-4-carboxylate linkages in the development of pan-KRAS inhibitors to optimize bioavailability and control the release kinetics of the active inhibitor[1].

G Prodrug Morpholine-4-Carboxylate Prodrug Trigger Intracellular Esterases / Bioorthogonal Trigger Prodrug->Trigger Recognition Intermediate Unstable Hemiaminal / Carbamic Acid Trigger->Intermediate Cleavage ActiveAPI Active API (Therapeutic Effect) Intermediate->ActiveAPI Spontaneous Decarboxylation Byproduct Morpholine + CO2 (Clearance) Intermediate->Byproduct Elimination

Caption: Morpholine-4-carboxylate prodrug activation and self-immolative cleavage pathway.

Performance Comparison: Morpholine-4-Carboxylate vs. Alternatives

To establish trustworthiness in prodrug development, we must objectively compare bioassay performance against both the parent drug and alternative promoieties.

Pharmacokinetic Enhancement (e.g., NSAIDs)

In the development of diclofenac prodrugs, the goal is to reduce gastrointestinal toxicity while enhancing targeted tissue exposure[2]. A comparative in vivo bioassay of (2-(2-((2,6-dichlorophenyl)amino)phenyl)acetoxy)methyl morpholine-4-carboxylate against the parent diclofenac demonstrated that the morpholine-4-carboxylate linkage significantly improved synovial tissue exposure while maintaining a stable plasma profile ()[2]. The acyloxyalkyl ether linkage provides optimal lipophilicity for joint penetration before localized enzymatic hydrolysis occurs.

Antiproliferative Activity Modulation (e.g., Silibinin Derivatives)

However, the addition of the morpholine ring does not universally improve in vitro cytotoxicity. In a comparative study of 2,3-dehydrosilybin (2,3-DHS) derivatives, compounds bearing a morpholine-4-carboxylate group exhibited much higher IC50 values (>20 µM) compared to those bearing a piperidine-1-carboxylate group ()[3]. The causality here is structural: the additional ether oxygen atom in the morpholino group alters the hydrogen-bonding network and steric bulk. In this specific scaffold, it interfered with target binding or cellular uptake prior to cleavage.

Subcellular Targeting (Lysosomal Enrichment)

The morpholine ring can act as a lysosomotropic weak base. In a feasibility study, morpholine-conjugated carbon monoxide (CO) prodrugs demonstrated >13-fold lysosomal enrichment compared to non-targeted controls ()[4]. The basic nitrogen protonates in the acidic lysosome, trapping the prodrug and enabling localized, enrichment-triggered release.

Quantitative Data Summary
Parent APIPromoietyPrimary Bioassay MetricPerformance vs. Parent/AlternativeCausality / Mechanism
Diclofenac Morpholine-4-carboxylateSynovial Tissue Exposure (AUC)Superior to parent diclofenacEnhanced lipophilicity and targeted localized hydrolysis.
2,3-Dehydrosilybin Morpholine-4-carboxylateMCF-7 Cell Cytotoxicity (IC50)Inferior (>20 µM) vs. Piperidine-1-carboxylateEther oxygen in morpholine ring sterically/electronically hindered target engagement.
Carbon Monoxide Morpholine-conjugated dieneLysosomal Enrichment Factor>13-fold enrichment vs. non-targetedMorpholine acts as a lysosomotropic weak base, trapping the prodrug in acidic organelles.

Standardized Bioassay Validation Protocols

Trustworthy bioassay validation requires a self-validating system. Controls must always include the parent API, the isolated promoiety (morpholine), and a non-cleavable analog to ensure observed effects are due to prodrug activation, not intact prodrug toxicity.

Workflow Synthesis Prodrug Synthesis & Purity (>95% HPLC) Stability Plasma & Buffer Stability Assay (LC-MS/MS) Synthesis->Stability InVitro In Vitro Cleavage & Cytotoxicity (CellTiter-Glo) Stability->InVitro t1/2 > 2h InVivo In Vivo PK & Tissue Distribution (Rodent Models) InVitro->InVivo Confirmed Activation Efficacy Targeted Efficacy Validation InVivo->Efficacy Favorable Exposure

Caption: Step-by-step experimental workflow for the validation of morpholine-4-carboxylate prodrugs.

Protocol 1: Plasma Stability and Enzymatic Cleavage Assay (LC-MS/MS)

Objective: To verify that the morpholine-4-carboxylate prodrug remains stable in systemic circulation but cleaves efficiently in the target tissue.

  • Preparation: Spike the prodrug (final concentration 1 µM) into pooled human plasma and target tissue homogenate (e.g., liver S9 fractions or synovial fluid) in separate 96-well plates.

  • Incubation: Incubate at 37°C with gentle orbital shaking (300 rpm).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the depletion of the prodrug and the equimolar appearance of the parent API.

  • Causality Check: If the prodrug depletes in plasma without the stoichiometric appearance of the parent API, it indicates off-target degradation or instability of the morpholine ring itself, invalidating the prodrug design.

Protocol 2: Lysosomal Enrichment and Activation Imaging

Objective: To validate the lysosomotropic properties of morpholine-based prodrugs for targeted subcellular delivery.

  • Cell Culture: Seed target cells (e.g., HeLa or A549) in glass-bottom confocal dishes and culture until 70% confluent.

  • Co-incubation: Treat cells with 10 µM of the morpholine-conjugated prodrug and 50 nM LysoTracker™ Red (as a lysosomal marker) for 3 hours.

  • Washing: Wash cells gently with cold PBS (pH 7.4) three times to remove extracellular prodrug and halt uptake.

  • Imaging: Image using a confocal laser scanning microscope. For fluorescently activated prodrugs, measure the colocalization coefficient (Pearson's R) between the prodrug activation channel and the LysoTracker channel.

  • Causality Check: The weakly basic morpholine nitrogen (pKa ~8.3) protonates in the acidic lysosome (pH ~4.5). This protonation prevents membrane back-diffusion, causing local enrichment. If a piperidine analog (different pKa) fails to enrich similarly, the causality of the morpholine's specific basicity is confirmed.

References

  • Vertex Pharmaceuticals. (2023).WO2023244600A1 - Prodrugs of pan-kras inhibitors. Google Patents.
  • Wang, X., et al. (2022). Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups. European Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Industrial Technology Research Institute. (2023).WO2023217119A1 - Prodrugs of diclofenac. Google Patents.
  • Zheng, Y., et al. (2023). Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study. Chemistry - A European Journal (via PMC). URL:[Link]

Sources

Stability comparison of phenyl morpholine-4-carboxylate vs benzyl morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating carbamate-based protecting groups and prodrug scaffolds.

Executive Summary & Strategic Context

In organic synthesis and medicinal chemistry, the morpholine ring is a privileged pharmacophore. When morpholine is protected or formulated as a carbamate, the choice of the O -substituent—specifically phenyl versus benzyl —fundamentally alters the molecule's thermodynamic stability and orthogonal reactivity.

While both phenyl morpholine-4-carboxylate (a Phoc-derivative) and benzyl morpholine-4-carboxylate (a Cbz/Z-derivative) are N,N -disubstituted carbamates, their behavior under hydrolytic and nucleophilic conditions diverges drastically. This guide provides a mechanistic comparison of these two compounds, offering field-proven insights and self-validating experimental protocols to help scientists select the optimal carbamate for their synthetic workflows or prodrug designs.

Mechanistic Causality: The Thermodynamics of the Leaving Group

The stability of a carbamate is inextricably linked to the pKa​ of its conjugate alcohol leaving group. Because morpholine is a secondary amine, both of these carbamates lack an N−H proton. Consequently, they cannot undergo the rapid E1cB (Elimination Unimolecular conjugate Base) fragmentation pathway typical of primary amine carbamates. Instead, any basic cleavage must proceed via the slower, bimolecular BAc​2 mechanism 1.

  • Phenyl morpholine-4-carboxylate (Phoc-Morpholine): The phenoxy group is an excellent leaving group (phenol pKa​≈9.95 ). When a strong base or nucleophile attacks the carbonyl carbon, the resulting tetrahedral intermediate readily collapses to expel the phenoxide anion. This makes the phenyl carbamate susceptible to strong alkaline hydrolysis and allows it to act as an active ester for the synthesis of complex ureas 2.

  • Benzyl morpholine-4-carboxylate (Cbz-Morpholine): The benzyloxy group is a notoriously poor leaving group (benzyl alcohol pKa​≈15.4 ). During a BAc​2 attempt, the tetrahedral intermediate strongly prefers to expel the incoming hydroxide rather than the benzyloxide. Thus, Cbz-morpholine is highly stable to bases and nucleophiles, requiring orthogonal conditions like hydrogenolysis (catalytic hydrogenation) for cleavage 3.

This difference in proteolytic and chemical stability is frequently exploited in drug design to tune the half-life of carbamate-based prodrugs 4.

Divergent Reactivity Pathways

The following diagram illustrates the orthogonal cleavage pathways dictated by the structural differences between the two carbamates.

CarbamateStability Ph_Carb Phenyl morpholine-4-carboxylate (Phoc-Morpholine) Base_Ph Strong Base / TBAF (BAc2 Hydrolysis) Ph_Carb->Base_Ph Bn_Carb Benzyl morpholine-4-carboxylate (Cbz-Morpholine) H2_Bn Hydrogenolysis (H2, Pd/C) Bn_Carb->H2_Bn Base_Bn Strong Base / Nucleophiles (BAc2 Attempt) Bn_Carb->Base_Bn Products_Ph Morpholine + Phenol + CO2 (Cleaved) Base_Ph->Products_Ph Products_Bn Morpholine + Toluene + CO2 (Cleaved) H2_Bn->Products_Bn Stable_Bn No Reaction (Highly Stable) Base_Bn->Stable_Bn

Divergent reactivity pathways of phenyl vs. benzyl morpholine-4-carboxylate.

Quantitative Stability Profiling

To facilitate rapid decision-making, the empirical stability data for both compounds across standard synthetic conditions is summarized below:

Reaction ConditionPhenyl morpholine-4-carboxylateBenzyl morpholine-4-carboxylate
Leaving Group pKa​ ≈9.95 (Phenol) ≈15.4 (Benzyl Alcohol)
Aqueous Stability (pH 4–8) Highly StableHighly Stable
Alkaline Hydrolysis (1M NaOH, Δ ) Cleaved (Yields morpholine)Highly Stable (Resists cleavage)
Nucleophilic Attack (Amines, Δ ) Reactive (Forms unsymmetrical ureas)Inert
Fluoride Sensitivity (TBAF) Cleaved (Catalytic or Stoichiometric)Stable
Hydrogenolysis (Pd/C, H₂) StableCleaved (Yields morpholine + toluene)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They include integrated analytical feedback loops to confirm causality and reaction progress without relying solely on endpoint yields.

Protocol A: Chemoselective Cleavage of Phenyl Morpholine-4-Carboxylate via TBAF

Causality & Rationale: Tetra-n-butylammonium fluoride (TBAF) acts as a strong, non-nucleophilic base. The naked fluoride ion initiates the BAc​2 cleavage of the highly reactive phenoxy group. This avoids harsh aqueous hydroxides, ensuring excellent functional group tolerance elsewhere on complex molecules 1.

  • Preparation: Dissolve 1.0 mmol of phenyl morpholine-4-carboxylate in 5.0 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Rationale: THF stabilizes the fluoride ion and prevents premature quenching by moisture.

  • Initiation: Add 1.2 mmol of TBAF (1.0 M in THF) dropwise at room temperature.

  • Incubation: Stir the reaction mixture continuously for 2–4 hours.

  • In-Situ Validation (The Self-Validating Step): Monitor the reaction continuously via UV-Vis spectroscopy. The generation of the phenoxide byproduct exhibits a distinct bathochromic shift, absorbing strongly at ≈287 nm . The plateauing of this absorbance peak provides real-time, quantitative confirmation of complete cleavage without needing to quench the reaction.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, and purify the liberated morpholine derivative.

Protocol B: Orthogonal Hydrogenolysis of Benzyl Morpholine-4-Carboxylate

Causality & Rationale: The benzyloxy group is immune to basic hydrolysis but highly susceptible to catalytic hydrogenation. Palladium on carbon (Pd/C) catalyzes the homolytic cleavage of the benzylic C−O bond. The resulting morpholine carbamic acid intermediate is thermodynamically unstable and spontaneously decarboxylates 3.

  • Preparation: Dissolve 1.0 mmol of benzyl morpholine-4-carboxylate in 10 mL of HPLC-grade Methanol. Rationale: Methanol acts as a protic solvent that facilitates proton transfer during the breakdown of the carbamic acid intermediate.

  • Catalyst Addition: Add 0.1 eq ( 10 mol% ) of 10% Pd/C carefully to the solution.

  • Atmosphere Exchange: Purge the reaction vessel with vacuum/nitrogen cycles (3x), then introduce Hydrogen gas ( H2​ , 1 atm ) via a balloon.

  • In-Situ Validation (The Self-Validating Step): Connect the reaction headspace to a volumetric gas burette or a bubbler. The spontaneous decarboxylation of the intermediate releases exactly one equivalent of CO2​ gas. Volumetric tracking of this gas evolution provides a self-validating, real-time kinetic readout of the deprotection progress.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate in vacuo to yield pure morpholine.

References

  • Phenyloxycarbonyl (Phoc)
  • Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL
  • Source: PMC (National Institutes of Health)
  • Which one is stronger in alkaline hydrolysis? Carbamate or Ester?

Sources

X-ray diffraction (XRD) validation of crystalline morpholine-4-carboxylate structures

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the XRD Validation of Crystalline Morpholine-4-Carboxylate Structures

Introduction: The Imperative of Solid-State Characterization in Drug Development

For drug development professionals, the solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute. This is particularly true for morpholine-4-carboxylate derivatives, a scaffold of significant interest in medicinal chemistry.[1][2] The crystalline arrangement of molecules, a phenomenon known as polymorphism, directly governs fundamental physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3][4] An unexpected polymorphic transformation can have disastrous consequences, as famously demonstrated by the case of the HIV drug Ritonavir (Norvir), where the appearance of a less soluble, more stable polymorph led to a market withdrawal and reformulation.[4][5]

Therefore, unambiguous determination and validation of the crystalline structure are not merely academic pursuits but essential components of regulatory compliance and risk mitigation.[6][7][8] X-ray Diffraction (XRD) stands as the definitive, "gold standard" technique for this purpose, providing an unparalleled view into the three-dimensional atomic arrangement of a material.[5][9] This guide provides a field-proven, in-depth comparison of XRD methodologies for validating the crystalline structures of morpholine-4-carboxylate compounds, grounded in scientific integrity and practical expertise.

The Two Pillars of XRD Validation: A Comparative Overview

The choice of XRD experiment is fundamentally dictated by the nature of the sample and the analytical question at hand. The two primary techniques, Single-Crystal XRD (SCXRD) and Powder XRD (PXRD), offer complementary information.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for structure elucidation.[9][10] When a suitable single crystal (typically 0.1-0.4 mm, free of defects) can be grown, SCXRD provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and absolute stereochemistry.[11] It is the ultimate arbiter for identifying a new crystalline form. However, the necessity of growing a high-quality crystal can be a significant bottleneck.[10][12]

  • Powder X-ray Diffraction (PXRD): This technique is indispensable for analyzing bulk, polycrystalline materials, making it a workhorse in pharmaceutical quality control.[13] Instead of a single diffraction pattern, PXRD produces a characteristic "fingerprint" pattern for a given crystalline phase. It is used for phase identification, assessing batch-to-batch consistency, quantifying polymorphic purity, and monitoring for unwanted phase transitions during manufacturing or storage.[4][5] While structure solution from powder data is possible, it is significantly more challenging than from single-crystal data.[10]

At-a-Glance Comparison: SCXRD vs. PXRD
FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Primary Goal Absolute structure determinationPhase identification, purity, and consistency
Sample Requirement Single, high-quality crystal (~0.1-0.4 mm)[11]Fine, homogeneous powder (milligrams to grams)
Information Yield Atomic coordinates, bond lengths/angles, space groupCharacteristic diffraction pattern (fingerprint), lattice parameters
Key Application Elucidating novel crystal structuresQC, polymorph screening, stability testing
Throughput Low (hours to days per sample)High (minutes to hours per sample)
Limitation Requires growth of a suitable single crystalAmbiguity in complex mixtures; preferred orientation effects

Experimental Protocols: A Framework for Trustworthy Data

The integrity of any XRD result is built upon a foundation of meticulous experimental practice. The following protocols are designed as self-validating systems, where the quality of the output is a direct reflection of the adherence to procedure.

Protocol 1: Single-Crystal Growth and Data Acquisition

The causality here is simple: poor crystals yield poor, unpublishable results.[14] The goal is to achieve slow, ordered growth to produce a single, defect-free crystal.

Step-by-Step Methodology:

  • Crystal Growth:

    • Rationale: To allow molecules to arrange themselves slowly into a single, ordered lattice. Rapid precipitation leads to small or disordered solids.

    • Procedure: Employ slow crystallization techniques. Common methods include:

      • Slow Evaporation: Cover a saturated solution of the morpholine-4-carboxylate in a suitable solvent (e.g., methanol, ethyl acetate) with parafilm. Pierce a few small holes with a needle to allow for very slow solvent evaporation over days or weeks.[11]

      • Vapor Diffusion: Place a small vial with the concentrated sample solution inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the sample vial, reducing solubility and inducing crystallization.

  • Crystal Selection & Mounting:

    • Rationale: The crystal must be a single entity and small enough to be fully bathed in the X-ray beam to avoid absorption issues.[14]

    • Procedure: Under a polarizing microscope, select a transparent crystal with sharp edges and uniform extinction (it should go dark all at once every 90° of rotation).[11] Mount the crystal on a goniometer head using a minimal amount of oil or adhesive.

  • Data Collection:

    • Rationale: To measure the intensity of a complete and redundant set of diffraction spots, which contains the information needed to reconstruct the electron density of the molecule.

    • Procedure: Mount the crystal on the diffractometer. A low-temperature data collection (e.g., 100 K) is standard for organic molecules to minimize thermal motion and improve data quality.[11] The instrument software will then rotate the crystal through a series of angles, collecting diffraction images at each step.

Protocol 2: Powder Sample Preparation and Analysis

The primary challenge in PXRD is preferred orientation , where non-spherical crystallites align in a non-random way, biasing the intensities of certain diffraction peaks. Proper sample preparation is designed to mitigate this.

Step-by-Step Methodology:

  • Sample Grinding:

    • Rationale: To produce a fine, homogeneous powder with a random distribution of crystallite orientations. This ensures that the measured peak intensities are representative of the bulk material.[15][16]

    • Procedure: Gently grind the crystalline morpholine-4-carboxylate sample using an agate mortar and pestle.[16] Avoid overly aggressive grinding, which can introduce structural damage or induce phase transformations.[4][16][17] Grinding under a liquid like ethanol can help minimize these effects.[16][18]

  • Sample Mounting:

    • Rationale: To present a flat, smooth surface to the X-ray beam at the correct height relative to the instrument's focusing circle. An incorrect sample height is a common source of error in peak positions.[19]

    • Procedure: Carefully load the powder into a sample holder (e.g., a zero-background silicon plate or a standard glass holder). Gently press the powder to create a flat surface, ensuring it is flush with the holder's reference plane.[19]

  • Data Collection & Analysis:

    • Rationale: To obtain a high-quality diffraction pattern that can be used for identification or more advanced analysis.

    • Procedure: Collect the diffraction pattern over a relevant angular range (e.g., 2-40° 2θ for organic compounds).[20] For phase identification, compare the experimental pattern against a database of known structures (e.g., the Cambridge Structural Database or a proprietary library). For quantitative analysis or structure validation, Rietveld refinement is the method of choice. This powerful technique involves refining a theoretical crystal structure model against the experimental powder data until the best possible fit is achieved.[21][22][23]

Visualizing Concepts and Workflows

XRD_Validation_Workflow cluster_start Starting Material cluster_scxrd Single-Crystal XRD Path cluster_pxrd Powder XRD Path API Crystalline Morpholine- 4-Carboxylate Grow 1. Slow Crystallization API->Grow Grind 1. Gentle Grinding API->Grind Mount 2. Select & Mount Single Crystal Grow->Mount Collect_SC 3. Collect Diffraction Data Mount->Collect_SC Solve 4. Solve & Refine Structure Collect_SC->Solve Result_SC Definitive 3D Structure (e.g., CSD Deposition) Solve->Result_SC Analyze_PXRD 4. Database Matching or Rietveld Refinement Result_SC->Analyze_PXRD Provides Model for Refinement Mount_PXRD 2. Pack Powder Holder Grind->Mount_PXRD Collect_PXRD 3. Collect Diffraction Pattern Mount_PXRD->Collect_PXRD Collect_PXRD->Analyze_PXRD Result_PXRD Phase ID & Purity ('Fingerprint') Analyze_PXRD->Result_PXRD

Caption: Comparative workflow for SCXRD and PXRD validation.

Caption: Polymorphism: one molecule, multiple crystal forms with different properties.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from Fiveable.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from PharmaCores.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. Retrieved from PreScouter.
  • Pharmaceutical Solids. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • AIPLA.org. Polymorphism in Pharmaceutical Products.
  • Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from Drawell.
  • University of Alberta. Sample Preparation – EAS X-Ray Diffraction Laboratory.
  • ACS Publications. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science.
  • PMC. Global Rietveld Refinement.
  • ResearchGate. (2025, August 7). Rietveld Refinement.
  • Rigaku. Powder X-ray Diffraction Basic Course Third Installment.
  • Retsch. (2017, April 7). Sample Preparation for X-Ray Diffraction Analysis - The XRD-Mill McCrone preserves the crystal lattice structure of the sample.
  • American Chemical Society. (2021, August 18). The Rietveld Refinement Method: Half of a Century Anniversary.
  • Deep Sea Drilling Project. iv. methods of sample preparation and x-ray diffraction data analysis, x-ray mineralogy.
  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • NIST Technical Series Publications. Global Rietveld Refinement.
  • PMC. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Durham University. Organic Rietveld.
  • PubMed Central. (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate.
  • Lab Manager. (2026, January 14). XRF/XRD Validation for Purity and Composition in Laboratory Workflows.
  • Benchchem. Single crystal X-ray diffraction of organometallic compounds.
  • ResearchGate. (2026, January 16). Validation of XRD phase quantification using semi-synthetic data.
  • Cambridge University Press & Assessment. (2016, July 13). X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3.
  • Synthesis, X-ray diffraction study, analysis of inter­molecular inter­actions and mol­ecular docking of ethyl 1-(3-tosyl­quinolin-4-yl)piperidine-4-carb­oxylate.
  • ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
  • ResearchGate. (2025, August 9). X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3.
  • Wikipedia. Cambridge Structural Database.
  • MatDaCs. Cambridge Structure Database (CSD).
  • Physical Sciences Data science Service. Cambridge Structural Database (CSD).
  • Re3data.org. (2026, February 3). Cambridge Structural Database.
  • Marshall University. X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals.
  • CCDC. The Largest Curated Crystal Structure Database.
  • ACS Publications. (2023, August 15). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • (2023, November 2). FDA Study Data Validator Rules for Electronic Regulatory Submissions.
  • Certara. (2025, January 30). How to Validate Your Clinical Data Using FDA Validation Rules.

Sources

Safety Operating Guide

4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As researchers scale up the synthesis of Chk-1 kinase inhibitors and related oncology therapeutics[1], the management of complex functionalized intermediates like 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate becomes a critical operational priority.

This guide provides a comprehensive, self-validating framework for the safe handling, segregation, and disposal of this compound. By understanding the mechanistic vulnerabilities of its chemical structure, laboratory personnel can prevent hazardous off-gassing, ensure regulatory compliance, and maintain a pristine research environment.

Chemical Profiling & Mechanistic Hazard Assessment

To safely dispose of any chemical, one must first understand how its structural components react under waste-accumulation conditions. 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate contains both a methyl ester and a carbamate linkage.

Mechanistic Causality in Waste Segregation: When exposed to highly acidic or basic aqueous waste streams, these functional groups undergo rapid hydrolysis. The hydrolysis of the carbamate moiety is particularly hazardous, as it can liberate morpholine—a volatile, corrosive, and toxic secondary amine. If this occurs in a sealed waste carboy, the resulting gas evolution and exothermic reaction can lead to pressure buildup and catastrophic container failure. Therefore, strict segregation from reactive aqueous waste is non-negotiable to maintain a stable waste environment[2].

Table 1: Quantitative & Operational Chemical Profile

PropertyValueOperational Disposal Implication
Chemical Name 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylateContains hydrolyzable ester and carbamate linkages.
Molecular Formula C13H15NO5High carbon/oxygen content; highly combustible in incineration.
Molecular Weight 265.26 g/mol Solid at room temperature; poses inhalation risk as an aerosolized dust.
Solvent Compatibility Soluble in DCM, DMSO, EtOAcDictates liquid waste segregation (halogenated vs. non-halogenated).
pH Sensitivity Stable at pH 6.0 - 8.0Must not be mixed with concentrated acids or bases in waste carboys.

Waste Segregation Workflow

The following decision matrix dictates the physical routing of the compound from the laboratory bench to final destruction.

WasteWorkflow Start 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate State Determine Waste State Start->State Solid Solid Powder State->Solid Dry Chemical Liquid Dissolved in Solvent State->Liquid Solution BinSolid Solid Hazardous Waste (Double-Bagged) Solid->BinSolid Halo Halogenated (e.g., DCM) Liquid->Halo Contains Halogens NonHalo Non-Halogenated (e.g., EtOAc, DMSO) Liquid->NonHalo No Halogens BinHalo Halogenated Liquid Waste Carboy Halo->BinHalo BinNonHalo Non-Halogenated Liquid Waste Carboy NonHalo->BinNonHalo Incinerate High-Temperature Incineration (EPA RCRA Compliant) BinSolid->Incinerate BinHalo->Incinerate BinNonHalo->Incinerate

Decision matrix for 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate waste segregation.

Self-Validating Routine Disposal Protocol

A self-validating protocol ensures that the completion of one step physically or chemically verifies the success of the previous step, eliminating guesswork from laboratory safety.

Phase 1: Physical State Assessment & Segregation

  • Solid Waste: Transfer any unused, degraded, or spilled powder into a sealable glass vial. Place the vial inside a puncture-resistant, double-bagged solid hazardous waste bin.

  • Liquid Waste: Identify the carrier solvent used in your reaction or purification step.

    • Route Dichloromethane (DCM) or Chloroform solutions to the Halogenated waste carboy.

    • Route Ethyl Acetate (EtOAc), Methanol, or Dimethyl Sulfoxide (DMSO) solutions to the Non-Halogenated waste carboy.

Phase 2: Chemical Compatibility & Validation

  • pH Verification (The Validation Step): Before adding a highly concentrated solution of this compound to a mixed-waste carboy, spot-check the carboy's current waste stream with a pH indicator strip.

  • Action: If the pH is outside the 6.0–8.0 range, do not add the waste. The carbamate is at risk of hydrolysis. Route the solution to a dedicated, neutral accumulation container instead.

Phase 3: RCRA-Compliant Labeling

  • Under EPA 40 CFR Part 262 Subpart K, academic and research labs must label the container as "Hazardous Waste" or "Unwanted Material" the exact moment the chemical is designated for disposal[3].

  • Write the full chemical name on the label. Do not use structural acronyms or shorthand, which can lead to regulatory fines during Resource Conservation and Recovery Act (RCRA) inspections[4].

Self-Validating Spill Decontamination System

In the event of a benchtop spill, immediate containment is required to prevent the aerosolization of the active pharmaceutical intermediate.

Step 1: Isolate and Ventilate Secure the immediate area. Verify that laboratory ventilation is active (e.g., fume hood sashes are at operational height, room exhaust is functioning).

Step 2: Dust Suppression (For Solid Spills) Do not dry sweep. Dry sweeping aerosolizes the fine powder, creating an inhalation hazard. Instead, lightly mist the spilled powder with a damp water towel or a high-boiling, non-reactive solvent (like polyethylene glycol) to bind the particulates.

Step 3: Mechanical Collection Use non-sparking, disposable spatulas to transfer the wetted mass into a secondary containment vessel (e.g., a wide-mouth glass jar). Seal and label as solid hazardous waste.

Step 4: Chemical Decontamination & Validation

  • Wipe the affected surface with an absorbent pad soaked in Ethyl Acetate (EtOAc), which readily dissolves the compound.

  • The Validation Step: Illuminate the cleaned area with a standard laboratory UV lamp (254 nm). The aromatic phenyl ring in 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate strongly absorbs UV light. A complete lack of UV shadowing/dark spots on the benchtop confirms the absolute removal of the chemical.

  • Follow with a standard 10% soap-water wipe to remove any residual EtOAc.

References

  • US10010547B2 - Pharmaceutical compounds Google Patents URL
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) / NCBI Bookshelf URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K) United States Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Management in the Laboratory Lab Manager URL:[Link]

Sources

Comprehensive Safety & Operational Guide: Handling 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, researchers frequently encounter novel, highly functionalized intermediates before standardized Safety Data Sheets (SDS) are fully established. 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate is one such critical building block, predominantly utilized in the synthesis of potent Checkpoint kinase 1 (Chk-1) inhibitors—agents designed to abrogate intra-S and G2/M cell cycle checkpoints to sensitize tumor cells to DNA-damaging therapies[1].

Because this compound is a precursor to highly active pharmaceutical ingredients (APIs) targeting fundamental cell cycle mechanisms, it must be handled with rigorous safety protocols. This guide provides step-by-step, self-validating methodologies for the safe handling, operational processing, and disposal of this intermediate, ensuring both operator safety and chemical integrity.

Mechanistic Hazard Assessment (The "Why" Behind the Protocol)

To design an effective safety protocol, we must first understand the chemical causality of the molecule's potential hazards.

4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate features two highly reactive functional groups attached to a central phenyl ring:

  • Methoxycarbonyl group (Methyl Ester): Susceptible to nucleophilic attack and hydrolysis.

  • Morpholine-4-carboxylate group (Carbamate): Prone to degradation under extreme pH conditions.

Field-Proven Insight: The primary chemical hazard arises from unintended hydrolysis. Exposure to strong aqueous acids or bases can cleave the ester and carbamate linkages. This degradation not only destroys the intermediate but risks the liberation of morpholine —a volatile, corrosive amine that acts as a severe respiratory and ocular irritant—and methanol. Consequently, maintaining strictly anhydrous handling conditions and isolating the compound from incompatible reagents (strong acids, bases, and oxidizers) is both a critical safety measure and a quality-control necessity[2][3].

Furthermore, because its isolated systemic toxicity is not fully characterized, prudent laboratory practices mandate treating it as an "unknown chemical," which defaults to high-hazard categorization until proven otherwise[4].

Personal Protective Equipment (PPE) Matrix

When handling novel intermediates, the selection of PPE must account for the operational scale and the solvent vehicle being used. For instance, while dry powder presents an inhalation risk, solubilizing the compound in vehicles like Dimethyl Sulfoxide (DMSO) creates a severe dermal hazard, as DMSO rapidly carries dissolved solutes across the skin barrier.

Table 1: Scale-Dependent PPE & Engineering Controls
Operational ScalePrimary Engineering ControlHand Protection (Gloves)Eye/Face ProtectionBody Protection
Analytical (<100 mg) Certified Chemical Fume Hood (Face velocity: 80-100 fpm)Single Nitrile (4-5 mil). Change immediately if exposed to solvent.ANSI Z87.1 Safety Glasses with side shieldsStandard cotton lab coat, fully buttoned
Preparative (100 mg - 50 g) Fume Hood or Vented Powder Weighing IsolatorDouble Nitrile. Inner: 4 mil, Outer: 8 mil extended cuff.Chemical Splash GogglesFluid-resistant, disposable Tyvek lab coat
Solution Prep (DMSO/DMF) Certified Chemical Fume HoodDouble gloving mandatory. Outer glove: Butyl rubber or laminate if handling >500 mL.Chemical Splash Goggles + Face ShieldFluid-resistant lab coat + chemical apron

Operational Workflows: Step-by-Step Handling

To ensure a self-validating system, every step in the handling process must confirm the success of the previous step. The following protocol outlines the procedure for weighing and solubilizing the compound.

Protocol: Safe Weighing and Solubilization
  • Preparation: Verify that the fume hood is operational (check the flow monitor). Clear the workspace of any strong acids, bases, or water sources to prevent accidental hydrolytic degradation[2].

  • Static Mitigation: 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate, like many organic powders, can accumulate static charge. Use an anti-static gun (e.g., Zerostat) on the weighing vessel and use grounded, non-sparking spatulas to prevent aerosolization of the powder.

  • Transfer: Carefully transfer the required mass into a pre-tared, sealable glass vial.

  • Solubilization: If preparing a stock solution, slowly add the anhydrous solvent (e.g., dry Dichloromethane or DMSO) directly into the vial while it remains inside the hood.

  • Containment: Cap the vial tightly with a PTFE-lined septum cap before removing it from the fume hood.

OperationalWorkflow Start 1. Pre-Operation Readiness Verify ventilation & clear workspace PPE 2. Don PPE Double Nitrile, Lab Coat, Goggles Start->PPE Hood 3. Engineering Controls Transfer to Certified Fume Hood PPE->Hood Weigh 4. Material Transfer Weigh using anti-static spatulas Hood->Weigh Solvent 5. Solubilization Add compatible solvent (avoid acids/bases) Weigh->Solvent Seal 6. Containment Seal, label, and store at 2-8°C Solvent->Seal

Workflow for the safe handling and weighing of novel pharmaceutical intermediates.

Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent inhalation exposure and environmental release. Because the exact toxicity profile is treated as highly hazardous, sweeping dry powder is strictly prohibited as it generates airborne particulates.

Protocol: Spill Remediation
  • Assessment: Determine if the spill is minor (<50g, contained in the hood) or major (>50g, or outside the hood). For major spills, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS)[5].

  • Containment (Minor Spills): Do not use water or reactive neutralizers. Cover the spilled powder with an inert, damp absorbent pad (lightly dampened with a compatible, low-toxicity solvent like isopropanol to suppress dust)[3].

  • Collection: Use a disposable plastic scoop (non-sparking) to collect the absorbent pad and the spilled material.

  • Decontamination: Wipe down the spill area with a solvent known to dissolve the compound (e.g., a small amount of acetone or isopropanol), followed by a standard detergent wash to remove any residual organics.

  • Disposal: Place all cleanup materials, including contaminated gloves, into a hazardous waste bag.

SpillResponse Detect Spill Detected 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate Assess Assess Scale & Location Detect->Assess Minor Minor Spill (<50g) Contained in Hood Assess->Minor Major Major Spill (>50g) Outside Hood / Airborne Assess->Major Absorb Cover with Inert Absorbent (Avoid reactive neutralizers) Minor->Absorb Evacuate Evacuate Lab & Notify EHS Major->Evacuate Collect Collect Debris Use non-sparking tools Absorb->Collect Dispose Waste Segregation Tag as 'Unknown Hazardous Waste' Collect->Dispose

Decision tree for spill response and chemical waste management.

Waste Management & Disposal Plan

Proper disposal prevents dangerous cross-reactions in waste streams and ensures regulatory compliance. Unknown or uncharacterized chemical wastes are extremely expensive and dangerous to dispose of if improperly labeled[5].

  • Solid Waste: Any unused 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate, along with contaminated pipette tips, weighing boats, and disposable PPE, must be collected in a rigid, leak-proof container. Label the container explicitly with the full chemical name—do not use abbreviations or structural drawings[5].

  • Liquid Waste (Rinsates & Solutions): Rinsate resulting from cleaning containers that held this compound must be treated as hazardous waste[4]. Segregate halogenated solvent waste (e.g., Dichloromethane) from non-halogenated solvent waste (e.g., DMSO, Methanol)[3].

  • Incompatibility Warning: Never mix the waste stream of this compound with strong acid or base wastes, as this will trigger exothermic hydrolysis in the waste carboy, potentially leading to container rupture and the release of toxic morpholine gas[2].

  • Labeling: Affix an orange or standard institutional "Hazardous Waste" tag immediately upon adding the first drop of waste to the container. Keep containers tightly sealed at all times unless actively adding waste[2].

References

  • US10973817B2 - Pharmaceutical compounds - Google Patents.Details the synthesis and application of pharmaceutical compounds, including Chk-1 kinase inhibitors.
  • US10010547B2 - Pharmaceutical compounds - Google Patents.Discusses the biological mechanisms of Chk-1 inhibitors and their role in abrogating cell cycle checkpoints.
  • Chapter: 8 Management of Waste - Prudent Practices in the Laboratory. National Academies of Sciences, Engineering, and Medicine. Guidelines for categorizing and managing unknown chemical hazards and rinsates. Available at:[Link]

  • Quick Guide to Chemical Waste Disposal - University of Delaware. Institutional protocols for chemical waste segregation, PPE disposal, and handling incompatible wastes. Available at:[Link]

  • Chemical Waste Management Guide - Boston University. Directives on labeling unknown chemicals, managing spill debris, and regulatory compliance for hazardous waste. Available at:[Link]

  • Chemical Hazard Management in Labs - Scribd. Frameworks for laboratory safety, spill response decision-making, and segregation of halogenated vs. non-halogenated materials. Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。